Tellimagrandin I
Description
Properties
Molecular Formula |
C34H26O22 |
|---|---|
Molecular Weight |
786.6 g/mol |
IUPAC Name |
[(10R,11S,12R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-46,51H,7H2/t18-,27-,28+,29-,34?/m1/s1 |
InChI Key |
YKDNTEQLKGYZHT-HTCCRONFSA-N |
SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Synonyms |
tellimagradin I tellimagrandin I |
Origin of Product |
United States |
Foundational & Exploratory
Tellimagrandin I chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin I is a naturally occurring ellagitannin found in a variety of medicinal plants. As a member of the hydrolyzable tannin class, it is characterized by a central glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. This complex polyphenolic structure endows this compound with a range of significant biological activities, most notably potent antioxidant and hepatoprotective properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and diagrammatic representations of its molecular interactions and experimental workflows.
Chemical Structure and Properties
This compound is an ellagitannin that is structurally composed of a glucose molecule esterified with two galloyl groups and one HHDP group.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate[2] |
| CAS Number | 79786-08-6[3] |
| Molecular Formula | C34H26O22[2] |
| SMILES | C1--INVALID-LINK--C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)--INVALID-LINK--OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HO[2] |
| InChI | InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 786.56 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 79-81 °C | [3] |
| Water Solubility | 1.65 g/L (Predicted) | [4] |
| logP | 2.66 (Predicted) | [4] |
| pKa (Strongest Acidic) | 7.34 (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |
Spectral Data
| Spectral Data | Details |
| UV-Vis (λmax) | While specific λmax values from dedicated studies are not readily available in the searched literature, ellagitannins typically exhibit strong UV absorption between 250-280 nm due to the presence of galloyl and HHDP moieties. |
| Infrared (IR) | νmax (neat) 3345, 1702, 1618, 1313, 1221, 1023 cm-1 |
| 1H-NMR (500 MHz, CD3OD) | δ 7.14 (2H, s, Ar-H), 3.96-3.86 (4H, m), 1.54-1.39 (4H, m), 1.24-1.13 (2H, m) |
| 13C-NMR (125 MHz, CD3OD) | δ 168.4 (C), 143.8 (C), 143.3 (C), 137.1 (C), 136.2 (C), 130.8 (C), 121.3 (C), 118.3 (C), 109.4 (CH), 61.3 (CH2), 27.8 (CH2), 21.8 (CH2) |
Biological Activities and Signaling Pathways
This compound has demonstrated significant potential in preclinical studies, primarily exhibiting antioxidant and hepatoprotective effects.
Antioxidant Activity
This compound is a potent antioxidant. This activity is attributed to its polyphenolic structure, which enables it to scavenge free radicals effectively. Furthermore, it can enhance the endogenous antioxidant defense system.
A key mechanism underlying the antioxidant effects of this compound is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Hepatoprotective Activity
This compound has shown significant hepatoprotective effects against toxin-induced liver cell damage. In a study using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in HepG2 cells, this compound demonstrated a concentration-dependent protective effect.[1]
| Concentration | % Decrease in ALT | % Decrease in AST | % Increase in GSH | % Increase in SOD Activity |
| 100 µM | 42% | 47% | 113% | 442% |
| 50 µM | 36% | 43% | 105% | 348% |
| 25 µM | 31% | 37% | 81% | 119% |
Data from a study on CCl4-induced hepatotoxicity in HepG2 cells.[1]
Experimental Protocols
Isolation of this compound from Terminalia chebula
This protocol describes a general procedure for the extraction and isolation of ellagitannins, including this compound, from the fruits of Terminalia chebula.
Methodology:
-
Plant Material and Extraction:
-
Dried fruits of Terminalia chebula are powdered.
-
The powder is subjected to Soxhlet extraction with 70% aqueous methanol for 8-10 hours.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, which contains the majority of the tannins, is collected and dried over anhydrous sodium sulfate.
-
-
Column Chromatography:
-
The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column pre-equilibrated with ethanol.
-
The column is first eluted with ethanol to remove less polar compounds.
-
Subsequently, the column is eluted with a gradient of aqueous acetone (e.g., 30-70%) to elute the ellagitannins.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a reversed-phase C18 column.
-
A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
The elution is monitored by a UV detector at approximately 280 nm.
-
-
Structure Elucidation and Purity Check:
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
The structure is elucidated and confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry.
-
In Vitro Hepatoprotective Activity Assay in HepG2 Cells
This protocol outlines a method to assess the hepatoprotective effect of this compound against CCl4-induced toxicity in the human hepatoma cell line, HepG2.
Methodology:
-
Cell Culture:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Procedure:
-
Seed HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours.
-
Induce hepatotoxicity by adding CCl4 (final concentration, e.g., 10 mM) to the wells and incubate for a further 24 hours.
-
Include a vehicle control (cells treated with DMSO), a toxin control (cells treated with CCl4 only), and a positive control (cells treated with a known hepatoprotective agent like silymarin).
-
-
Assessment of Hepatoprotection:
-
Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Liver Enzymes (ALT and AST):
-
Collect the cell culture supernatant.
-
Determine the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant using commercially available assay kits.
-
-
Determination of Antioxidant Status (GSH and SOD):
-
Lyse the cells and measure the intracellular levels of reduced glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) using commercially available kits.
-
-
Conclusion
This compound is a promising natural product with well-documented antioxidant and hepatoprotective activities. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights a sophisticated mechanism of cellular protection beyond simple free radical scavenging. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, which can be adapted and optimized for specific research and drug development applications. Further investigation into the in vivo efficacy, bioavailability, and safety profile of this compound is warranted to fully explore its therapeutic potential.
References
Tellimagrandin I natural sources and biosynthesis
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tellimagrandin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monomeric ellagitannin, a class of hydrolyzable tannins characterized by a hexahydroxydiphenoyl (HHDP) group attached to a glucose core. It is structurally differentiated from its biosynthetic precursor, Tellimagrandin II, by the absence of a galloyl group at the C-1 position of the glucose moiety. This structural feature contributes to its unique chemical properties and significant biological activities, including antioxidant and antiviral effects. This technical guide provides a comprehensive overview of the natural distribution of this compound, its detailed biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.
Natural Sources of this compound
This compound has been identified in a variety of plant species across several families. The concentration of this compound can vary based on the plant part, geographical location, and time of harvest. While precise quantitative data for this compound is often limited in literature, the following table summarizes its primary known natural sources.
| Plant Species | Family | Common Name | Plant Part(s) | Quantitative Data/Notes | Citation |
| Rosa rugosa | Rosaceae | Rugosa Rose, Japanese Rose | Defatted Seeds, Petals | Defatted seeds contain 0.5% total ellagic acid (as a measure of ellagitannins). This compound is a known constituent. | [1][2] |
| Cornus canadensis | Cornaceae | Canadian Bunchberry | Leaves | Identified as the most active antiviral compound in extracts. EC₅₀ of 2.6 μM (direct viral inhibition) and 5.0 μM (inhibition of absorption). | [3] |
| Eucalyptus camaldulensis | Myrtaceae | River Red Gum | Leaves | Isolated as a known ellagitannin from leaf extracts. | [4] |
| Eucalyptus microcorys | Myrtaceae | Tallowwood | Leaves | Identified as one of several phenolic compounds in the leaves. | [5] |
| Cornus sericea | Cornaceae | Red Osier Dogwood | Leaves | Used as a source for the preparative isolation of this compound. | [6] |
| Walnut (Juglans sp.) | Juglandaceae | Walnut | - | Listed as a source of this compound. | |
| Quercus suber | Fagaceae | Cork Oak | - | Reported as a source of this compound. | |
| Tea (Camellia sinensis) | Theaceae | Tea | Leaves | Identified in tea infusions. Total ellagitannin content ranges from 0.15 to 4.46 mg ellagic acid equivalent/g of tea. |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids and other key compounds. The pathway culminates in a specific degalloylation step from its immediate precursor, Tellimagrandin II.
Pathway Overview
-
Gallic Acid Formation: The pathway begins with 3-dehydroshikimic acid, an intermediate of the shikimate pathway. The enzyme shikimate dehydrogenase catalyzes its dehydrogenation to form gallic acid.
-
β-Glucogallin Synthesis: Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by a UDP-glycosyltransferase (UGT) , specifically a UDP-glucose:gallic acid glucosyltransferase, to produce 1-O-galloyl-β-D-glucose (β-glucogallin).
-
Formation of Pentagalloylglucose (B1669849) (PGG): A series of galloylation reactions, catalyzed by galloyltransferases , converts β-glucogallin to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). These enzymes utilize β-glucogallin as the galloyl donor.
-
Oxidative Coupling to Tellimagrandin II: The defining step in ellagitannin formation occurs when PGG undergoes intramolecular oxidative C-C coupling between the galloyl groups at the C-4 and C-6 positions of the glucose core. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase (pentagalloylglucose:O₂ oxidoreductase), forming the characteristic HHDP bridge and yielding Tellimagrandin II.[7][8][9]
-
Degalloylation to this compound: The final step is the hydrolysis of the ester bond at the anomeric center (C-1) of Tellimagrandin II, removing the galloyl group to produce this compound. The specific enzyme for this 1-O-degalloylation has not been definitively isolated in all species, but is presumed to be an esterase . Recent studies in strawberry have identified carboxylesterases (CXEs) as being responsible for the degalloylation of hydrolyzable tannins, making them strong candidates for this transformation.[10]
Key Enzymes in Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) |
| Shikimate Dehydrogenase | 1.1.1.25 | Dehydrogenation | 3-Dehydroshikimic acid | Gallic acid |
| UDP-glycosyltransferase | 2.4.1.136 | Galloyl group transfer to glucose | Gallic acid, UDP-glucose | β-Glucogallin |
| Galloyltransferase | 2.3.1.- | Sequential galloylation | β-Glucogallin, Galloylglucoses | 1,2,3,4,6-Pentagalloylglucose |
| Laccase-type phenol oxidase | 1.10.3.2 | Intramolecular oxidative coupling | 1,2,3,4,6-Pentagalloylglucose | Tellimagrandin II |
| Carboxylesterase (putative) | 3.1.1.1 | 1-O-Degalloylation | Tellimagrandin II | This compound |
Biosynthetic Pathway Diagram
Experimental Protocols
The isolation and characterization of this compound require a multi-step approach involving extraction, fractionation, and purification. Enzymatic assays are crucial for studying its biosynthesis.
Protocol for Extraction and Purification of this compound
This protocol is a generalized methodology adapted from procedures used for isolating hydrolyzable tannins from plant sources like Eucalyptus and Cornus species.[4][6]
Objective: To isolate pure this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant leaves (e.g., Cornus sericea or Eucalyptus sp.)
-
Extraction Solvent: 70-80% aqueous acetone (B3395972) or ethanol (B145695)
-
Ascorbic acid (optional, to prevent oxidation)
-
Rotary evaporator
-
Sephadex LH-20 column chromatography resin
-
Elution Solvents: Ethanol, aqueous acetone/methanol mixtures
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
HPLC Solvents: Acetonitrile (B52724) (ACN) and water, both with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Lyophilizer
Procedure:
-
Extraction:
-
Macerate 100 g of dried, powdered plant material in 1 L of 70% aqueous acetone at room temperature with constant stirring for 24 hours.
-
Filter the mixture through cheesecloth and then filter paper to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at <40°C to remove the acetone.
-
Lyophilize the remaining aqueous solution to yield a crude powder extract.
-
-
Fractionation (Sephadex LH-20 Column Chromatography):
-
Swell Sephadex LH-20 resin in 100% ethanol and pack it into a glass column (e.g., 5 x 40 cm).
-
Dissolve the crude extract in a minimal volume of the initial elution solvent (e.g., ethanol).
-
Apply the dissolved extract to the top of the equilibrated Sephadex column.
-
Elute the column with a stepwise gradient of solvents to separate compounds based on polarity and size. A typical gradient might be:
-
100% Ethanol (to remove low molecular weight phenolics and non-tannins).
-
50% Aqueous Acetone (to elute the tannin-enriched fraction).
-
-
Collect fractions and monitor using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Combine the relevant fractions and concentrate using a rotary evaporator.
-
-
Purification (Preparative HPLC):
-
Dissolve the tannin-enriched fraction in the initial mobile phase for HPLC.
-
Purify the sample using a preparative reversed-phase C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 10% to 50% acetonitrile over 60 minutes.
-
Monitor the elution profile at 280 nm.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the aqueous residue to obtain this compound as a pure, amorphous powder.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol for a Representative Enzyme Assay: Degalloylation
This protocol describes a general method for monitoring the enzymatic conversion of Tellimagrandin II to this compound, based on principles of ellagitannase assays.[11][12]
Objective: To determine the activity of a putative carboxylesterase in catalyzing the degalloylation of Tellimagrandin II.
Materials and Reagents:
-
Purified Tellimagrandin II (substrate)
-
Purified this compound (analytical standard)
-
Enzyme extract (partially purified protein fraction from the plant source)
-
Assay Buffer: 50 mM citrate (B86180) buffer (pH 5.0)
-
Reaction quenching solution: Methanol or 10% Trichloroacetic acid (TCA)
-
Analytical HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
450 µL of Assay Buffer (50 mM citrate, pH 5.0)
-
25 µL of Tellimagrandin II solution (e.g., 20 mM in water, for a final concentration of 1 mM)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the enzyme extract.
-
Incubate the reaction at 30°C.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing an equal volume of quenching solution (e.g., 50 µL of cold methanol) to stop the enzyme activity.
-
Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Inject the supernatant onto an analytical reversed-phase C18 HPLC column.
-
Elute with a suitable gradient of acetonitrile in water (with 0.1% formic acid).
-
Monitor the chromatogram at 280 nm.
-
Quantify the decrease in the substrate (Tellimagrandin II) peak area and the increase in the product (this compound) peak area over time by comparing with standard curves of the pure compounds.
-
-
Activity Calculation:
-
Calculate the rate of product formation (or substrate consumption) to determine the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.
-
Workflow and Relationship Diagrams
Experimental Workflow for Isolation and Purification
Conclusion
This compound is an important ellagitannin with a widespread distribution in the plant kingdom and a biosynthetic pathway that is becoming increasingly well-understood. The elucidation of its formation via the degalloylation of Tellimagrandin II opens avenues for enzymatic synthesis and metabolic engineering. The protocols detailed in this guide for its extraction, purification, and enzymatic analysis provide a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this promising bioactive compound. Future research should focus on the definitive identification of the carboxylesterase responsible for the final biosynthetic step and on developing more efficient, scalable methods for its production.
References
- 1. mdpi.com [mdpi.com]
- 2. Rosa rugosa Low Caloric Fiber Protein Preparations Rich in Antioxidant Flavanols and Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical composition and anti-herpes simplex virus type 1 (HSV-1) activity of extracts from Cornus canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of pentagalloylglucose to the ellagitannin, tellimagrandin II, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ellagitannin biosynthesis: oxidation of pentagalloylglucose to tellimagrandin II by an enzyme from Tellima grandiflora leaves - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Production of a Fungal Punicalagin-Degrading Enzyme by Solid-State Fermentation: Studies of Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Tellimagrandin I: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin I, a prominent ellagitannin found in various plant species, exhibits significant antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, consolidating available quantitative data from various assays. It details the direct radical-scavenging activities and explores the potential cellular antioxidant mechanisms, primarily focusing on the Nrf2-ARE signaling pathway. Standardized experimental protocols for key antioxidant assays are provided to facilitate further research and development. The multifaceted antioxidant profile of this compound positions it as a compelling candidate for further investigation in the development of therapeutics targeting oxidative stress-mediated pathologies.
Introduction
This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. These natural polyphenolic compounds are known for their potent antioxidant activities, which are attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound, with its multiple phenolic hydroxyl groups, demonstrates a strong potential to mitigate oxidative damage through various mechanisms. This document serves as a technical resource, summarizing the current understanding of this compound's antioxidant properties and providing the necessary methodological details for its scientific evaluation.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of its efficacy in different radical scavenging and reducing power assays.
Table 1: Radical Scavenging and Reducing Power of this compound
| Assay | Result | Reference |
| ABTS Radical Scavenging Activity | 255.9 ± 8.48 mmol Trolox equivalents/100 g | [1] |
| 54.5 ± 0.6 µmol/L (IC50) | [1] | |
| 73.6 ± 3.2 µmol/L (IC50) | [1] | |
| DPPH Radical Scavenging Activity | 191.00 ± 0.04 mmol Trolox equivalents/100 g | [1] |
| 1.45 ± 0.02 µg/mL (IC50) | [1] | |
| 73.5 ± 2.5 µmol/L (IC50) | [1] | |
| 65.8 ± 1.2 µmol/L (IC50) | [1] | |
| Ferric Reducing Antioxidant Power (FRAP) | 210.62 ± 5.45 mmol/100 g | [1] |
| Lipid Peroxidation Inhibition | 51.34% ± 0.72% | [1] |
| 71.47% ± 5.64% | [1] |
Mechanisms of Antioxidant Action
The antioxidant properties of this compound are multifaceted, involving both direct interaction with reactive oxygen species and potential modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging
This compound's polyphenolic structure, rich in hydroxyl groups, allows it to act as a potent hydrogen or electron donor. This enables the direct scavenging of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, as evidenced by the quantitative data presented in Table 1. By neutralizing these radicals, this compound can inhibit the initiation and propagation of oxidative chain reactions.
Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Axis
Beyond direct scavenging, polyphenols like this compound are known to exert their antioxidant effects by upregulating endogenous defense mechanisms. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to inducers like this compound, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.
In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and phase II detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase, and enzymes involved in glutathione (B108866) synthesis. This orchestrated upregulation of the cell's intrinsic antioxidant capacity provides a sustained defense against oxidative stress.
Experimental Protocols
The following section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent light-induced degradation.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the diluted this compound or standard solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound or standard solutions.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
DCFH-DA
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Treatment:
-
When the cells are confluent, remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (quercetin) in treatment medium for 1 hour.
-
-
Probe Loading:
-
Add DCFH-DA solution to each well and incubate for a specified time to allow for cellular uptake and deacetylation.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells with PBS to remove the extracellular probe.
-
Add AAPH solution to each well to induce peroxyl radical formation.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated as:
-
Results can be expressed as quercetin equivalents.
-
References
Tellimagrandin I: A Technical Guide to its Classification, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tellimagrandin I is a monomeric ellagitannin, a class of hydrolyzable tannins found in a variety of plant species. Structurally, it is characterized by a central glucose core to which two galloyl groups and one hexahydroxydiphenoyl (HHDP) group are attached via ester bonds. The HHDP group, formed by the oxidative coupling of two adjacent galloyl moieties, is the defining feature of ellagitannins. This compound is biosynthetically derived from pentagalloylglucose (B1669849) and is a key compound in the complex metabolic network of tannins in plants. It exhibits a range of biological activities, including antioxidant, hepatoprotective, and cytotoxic effects. Notably, it has been shown to modulate cellular signaling pathways, such as the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is critical in fatty acid metabolism. This guide provides a comprehensive technical overview of this compound, including its chemical classification, biosynthetic origins, quantitative data on its biological activities, and detailed protocols for its isolation and functional analysis.
Classification and Structure of this compound
Ellagitannins are a diverse group of polyphenolic compounds classified under the broader category of hydrolyzable tannins.[1] Unlike condensed tannins, which are polymeric flavonoids, hydrolyzable tannins are esters of a polyol (typically glucose) and phenolic acids.[2] Ellagitannins are distinguished by the presence of at least one HHDP unit.[3]
This compound is classified as a simple, monomeric ellagitannin.[4] It consists of a D-glucopyranose core with two galloyl groups and one HHDP group.[4] Its chemical formula is C₃₄H₂₆O₂₂ with a molar mass of 786.56 g/mol .[5] It is structurally similar to other ellagitannin monomers like pedunculagin (B3056322) and its immediate biosynthetic precursor, Tellimagrandin II, from which it differs by the absence of a galloyl group at the anomeric C-1 position of the glucose core.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Total Content and Composition of Phenolic Compounds from Filipendula Genus Plants and Their Potential Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Chemical Profiling of Filipendula ulmaria Using CPC Fractionation, 2-D Mapping of 13C NMR Data, and High-Resolution LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein binding and astringent taste of a polymeric procyanidin, 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose, castalagin, and grandinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tellimagrandin I: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tellimagrandin I, a member of the ellagitannin family of polyphenols, has garnered considerable attention in the scientific community for its diverse and potent biological activities. First identified as a constituent of various plant species, its journey from natural product isolation to total chemical synthesis and biological evaluation has provided a fertile ground for research in phytochemistry, organic synthesis, and pharmacology. This technical guide provides an in-depth overview of the discovery, history, synthesis, biosynthesis, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for professionals in the field.
Discovery and Isolation
This compound is a hydrolyzable tannin first isolated from the leaves of Tellima grandiflora. It is characterized by a glucose core to which two galloyl groups and one hexahydroxydiphenoyl (HHDP) group are attached.[1] Its natural occurrence has since been reported in other plant species, including Quercus suber (cork oak) and Rosa rugosa (rugosa rose).[2]
General Isolation Protocol from Plant Material
The isolation of this compound and other ellagitannins from plant sources typically involves solvent extraction followed by chromatographic separation.
Materials:
-
Air-dried and powdered plant material (e.g., leaves)
-
Solvents: Chloroform (B151607), acetone (B3395972), water, ethyl acetate (B1210297), methanol (B129727)
-
Chromatography supplies: Silica (B1680970) gel for column chromatography, preparative HPLC system.
Procedure:
-
Defatting: The powdered plant material is first extracted with a non-polar solvent like chloroform to remove lipids and other lipophilic substances.[3]
-
Extraction: The defatted material is then extracted with a mixture of acetone and water (e.g., 70% aqueous acetone) to isolate the polyphenolic compounds.[3][4]
-
Solvent Partitioning: The aqueous acetone extract is concentrated under reduced pressure to remove the acetone. The remaining aqueous solution is then partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. Ellagitannins like this compound are typically enriched in the ethyl acetate fraction.[3]
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
-
Final Purification: Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[4]
Chemical Synthesis
The complex structure of ellagitannins, featuring multiple chiral centers and a conformationally constrained biaryl linkage, presented a significant challenge to synthetic chemists. The first total chemical synthesis of this compound was reported by Feldman and coworkers, a landmark achievement in natural product synthesis.[5][6]
Retrosynthetic Strategy
The key challenge in synthesizing this compound is the atropdiastereoselective formation of the HHDP moiety. The synthesis strategies generally rely on the oxidative coupling of two galloyl ester groups attached to the glucose core.
Experimental Protocol: Key Synthesis Steps
The synthesis can be accomplished in a multi-step process. A more recent synthesis achieved a 38% overall yield in five linear steps.[1]
Key Steps:
-
Preparation of Galloyl-Substituted Glucose Core: A suitably protected D-glucose derivative is prepared. For instance, benzyl (B1604629) β-D-glucopyranoside can be used as a starting material.[7]
-
Esterification: The hydroxyl groups of the glucose core are esterified with protected gallic acid derivatives. For example, the C2 and C3 hydroxyls can be esterified with 3,4,5-tribenzylgallic acid using DCC and DMAP as coupling agents.[1]
-
Selective Deprotection and Further Esterification: Selective deprotection of other hydroxyl groups followed by esterification allows for the introduction of different galloyl moieties required for the subsequent coupling reaction.
-
Intramolecular Oxidative Biaryl Coupling: This is the crucial step where the HHDP bridge is formed. One approach involves a completely diastereoselective and regioselective lead(IV) acetate-based oxidative coupling between the O(4) and O(6) galloyl esters.[6][8]
-
Deprotection: The final step involves the removal of all protecting groups (e.g., benzyl groups) via hydrogenolysis (e.g., using Pd/C under a hydrogen atmosphere) to yield this compound.[1][7][9]
Biosynthesis
In plants, ellagitannins are derived from pentagalloylglucose (B1669849) (1,2,3,4,6-penta-O-galloyl-β-D-glucose). The biosynthesis of this compound is believed to occur via the degalloylation of its precursor, Tellimagrandin II.[10]
-
Shikimate Pathway to Gallic Acid: The pathway begins with the conversion of 3-dehydroshikimic acid to gallic acid, catalyzed by shikimate dehydrogenase.[11]
-
Formation of Pentagalloylglucose (PGG): Gallic acid is activated and sequentially transferred to a glucose core through a series of galloylation reactions, ultimately forming PGG.[11]
-
Oxidative Coupling to form Tellimagrandin II: The first true ellagitannin in the pathway, Tellimagrandin II, is formed by the intramolecular oxidative coupling of the galloyl groups at the C4 and C6 positions of PGG. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase.[11][12]
-
Degalloylation to form this compound: this compound is formed from Tellimagrandin II by the removal of the galloyl group at the C1 position of the glucose core. The specific enzyme responsible for this 1-O-degalloylation step has not yet been fully identified but is presumed to be an esterase.[10][12]
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antitumor, antiviral, and antioxidant effects.[13][14]
Antitumor and Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its antitumor activity is thought to be related to its ability to induce apoptosis and inhibit cell proliferation.[13][15] Studies have shown that it can induce IL-1β production from human peripheral macrophages, which may contribute to its antitumor effects.[14]
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HeLa (Cervical Cancer) | High Content Analysis | IC50 (Growth Inhibition) | >300 µM | [7] |
| Sarcoma-180 (in mice) | In vivo | Antitumor Activity | Significant | [13][14] |
Antiviral Activity
One of the most cited biological properties of this compound is its antiviral activity, particularly against Herpes Simplex Virus (HSV).[6] It is proposed to inhibit the virus's absorption into host cells. While much of the detailed mechanistic work has focused on its close relative, Tellimagrandin II, computational studies suggest this compound may also interact with key viral proteins of other viruses, such as SARS-CoV-2.[16]
| Virus | Mechanism | Endpoint | Value | Reference |
| Herpes Simplex Virus (HSV) | Inhibition of virus absorption | - | Nanomolar levels | [6] |
Antioxidant Activity
Like many polyphenolic compounds, this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals, a property conferred by its multiple phenolic hydroxyl groups.
| Assay Type | Endpoint | Value | Reference |
| DPPH Radical Scavenging | EC50 | Data not specified, but active | [17] |
| Redox Activity (Resazurin Assay) | EC50 | ~100 µM | [7] |
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[19]
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0 to 300 µM) and incubate for a specified period (e.g., 24-72 hours).[7] Include vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the free radical scavenging ability of a compound.[22][23]
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.[23]
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (B145695) (e.g., 0.1 mM).[22] Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction Setup: In a 96-well plate or cuvettes, add the sample solution to the DPPH working solution.[22] Include a blank containing only the solvent and DPPH.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[22]
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[22]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Conclusion
This compound stands as a molecule of significant interest at the intersection of chemistry and biology. Its successful total synthesis has not only provided access to pure material for biological studies but has also advanced the field of complex natural product synthesis. The potent antitumor and antiviral activities of this compound, coupled with its antioxidant properties, highlight its potential as a lead compound for drug development. This guide provides a foundational resource for researchers aiming to explore the synthesis, biological mechanisms, and therapeutic applications of this fascinating ellagitannin. Further research is warranted to fully elucidate its in vivo efficacy, mechanism of action in various disease models, and structure-activity relationships.
References
- 1. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C34H26O22 | CID 73179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation of New Ellagitannins from Plants of Euphorbiaceous and Its Effect on Calcium Transport in the Nerve Cell of the Rat Brain - ProQuest [proquest.com]
- 4. rjas.org [rjas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 11. benchchem.com [benchchem.com]
- 12. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activities of ellagitannins against sarcoma-180 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity and interleukin-1 induction by tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tellimagrandin I in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Tellimagrandin I, a monomeric ellagitannin found in a variety of plant species, plays a significant, multifaceted role in the innate defense systems of plants. As a member of the hydrolyzable tannin family, it provides a robust defense against a wide array of biotic stressors, including pathogenic microbes and herbivores. Its mechanisms of action are rooted in its biochemical properties, encompassing direct antimicrobial and antifeedant activities, as well as indirect roles in modulating cellular signaling pathways related to stress response. This technical guide consolidates the current understanding of this compound's function in plant defense, presenting quantitative data on its efficacy, detailing the experimental protocols for its study, and visualizing the complex signaling networks it influences. This document aims to serve as a comprehensive resource for researchers in phytochemistry, plant pathology, and drug discovery.
Introduction to this compound
This compound is a polyphenolic compound belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose.[1] Ellagitannins are secondary metabolites that are not involved in the primary growth and development of plants but are crucial for adaptation and defense against environmental pressures.[2] this compound is a biosynthetic precursor to more complex dimeric and oligomeric ellagitannins, such as pedunculagin.[1] It is biosynthesized from its precursor, Tellimagrandin II, through a process of degalloylation.[1] Found in various plant families, these compounds are a key component of the constitutive and inducible chemical defense arsenal (B13267) of plants.[3][4]
Mechanisms of Action in Plant Defense
This compound contributes to plant defense through several distinct yet complementary mechanisms: direct deterrence and toxicity to pathogens and herbivores, and indirect defense through its potent antioxidant properties.
Antimicrobial Activity
This compound exhibits significant inhibitory activity against a range of pathogenic bacteria. This direct antimicrobial action is a crucial first line of defense, preventing the colonization and spread of infection. The primary mechanism is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] While specific quantitative data for this compound is limited, studies on the closely related Tellimagrandin II provide valuable insights into its potential efficacy. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Microorganism | Type | Strain(s) | MIC (µg/mL) of Tellimagrandin II* | Reference(s) |
| Staphylococcus aureus | Gram-positive | Methicillin-sensitive (MSSA) | 64 | [6] |
| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 128 | [6] |
| Escherichia coli | Gram-negative | - | See Note** | [6] |
| Unspecified Fungi | Fungus | - | 1.6 µM | [6] |
Note: Data presented is for Tellimagrandin II, a structurally similar precursor to this compound, and serves as an approximation of its potential antimicrobial potency. Further research is required to establish precise MIC values for this compound.
*Note: One study demonstrated that Tellimagrandin II was effective against Escherichia coli, reducing its growth from 10⁹ CFU/mL to 10⁷ CFU/mL at a 0.5 mM concentration, though a specific MIC was not reported.[6]
Antiherbivore Defense
Ellagitannins, including this compound, are well-documented antiherbivore compounds.[7] They function as feeding deterrents due to their astringent taste and can act as toxins or digestibility reducers once ingested.[4][7] The proposed mechanism involves the binding of tannins to salivary proteins and digestive enzymes in herbivores, leading to reduced nutrient absorption and poor growth.[4] This makes the plant an unsuitable food source, thereby limiting herbivore damage. Quantitative investment in these phenolic compounds is often higher in young, vulnerable leaves compared to mature ones, reflecting their critical protective role during early development.[8]
Antioxidant Activity and Stress Mitigation
Beyond direct defense, this compound contributes to plant resilience by mitigating oxidative stress. Both biotic and abiotic stresses lead to the production of reactive oxygen species (ROS) in plants, which can cause significant cellular damage. As a polyphenol, this compound is a potent antioxidant capable of scavenging free radicals.[2][9] This activity is critical for protecting cellular structures from oxidative damage during a pathogen attack or herbivory.
| Assay | Result (IC₅₀) of this compound | Reference Compound | Reference(s) |
| DPPH Radical Scavenging | ~6 µM | - | [10] |
| Unspecified Radical Scavenging | 7.62 µM | - | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant potency.
Role in Plant Defense Signaling Pathways
The presence of pathogens or the occurrence of herbivory triggers complex signaling cascades within the plant, leading to the activation of defense responses. While direct evidence for this compound's role as a signaling molecule is still emerging, it is hypothesized to function within the broader context of plant immunity, potentially acting as a Damage-Associated Molecular Pattern (DAMP) or modulating key defense hormone pathways.
General Plant Immune Response
Plants possess a two-tiered innate immune system. The first, Pattern-Triggered Immunity (PTI), recognizes conserved Microbe-Associated Molecular Patterns (MAMPs), such as flagellin (B1172586) (flg22), leading to basal defense responses.[11] Successful pathogens can suppress PTI using effector proteins. The second tier, Effector-Triggered Immunity (ETI), involves the recognition of these effectors by plant resistance (R) proteins, often resulting in a more robust defense, including the hypersensitive response (HR), a form of localized programmed cell death.[12] this compound, released upon cell damage, could potentially amplify these signals.
Caption: General overview of Pattern-Triggered and Effector-Triggered Immunity in plants.
Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA) Pathways
Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA), are central to orchestrating plant defenses. The JA pathway is predominantly activated in response to wounding and attack by necrotrophic pathogens and insect herbivores.[4][13] The SA pathway is typically induced by biotrophic pathogens.[14][15] These pathways involve complex cascades that lead to the expression of a wide range of defense-related genes, including those for Pathogenesis-Related (PR) proteins.[16] Given its antiherbivore and antimicrobial properties, this compound is likely involved in the modulation of both pathways, either through its release during tissue damage (triggering JA) or its interaction with pathogen-derived molecules (influencing SA).
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell membrane disruption herbicides | UMN Extension [extension.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative and qualitative shifts in defensive metabolites define chemical defense investment during leaf development in Inga, a genus of tropical trees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]
- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]
- 15. Salicylic acid mediates the reduced growth of lignin down-regulated plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Tellimagrandin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a dimeric ellagitannin found in various medicinal plants. As a member of the tannin family, it possesses a polyphenolic structure that contributes to its diverse biological activities. Preliminary in vitro research has highlighted its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. This technical guide provides a comprehensive overview of the current in vitro findings on this compound, including detailed experimental protocols and a summary of quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Mechanisms of Action
Antioxidant Activity
This compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Anti-inflammatory Effects
In vitro studies suggest that this compound possesses anti-inflammatory capabilities. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory mediators.
Anti-Cancer Potential
This compound has demonstrated cytotoxic effects against cancer cells in preliminary in vitro assays. The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis, or programmed cell death. It is also suggested that its ability to modulate signaling pathways involved in cell survival and proliferation, such as the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways, contributes to its anti-tumor effects.
Quantitative Data Summary
While extensive quantitative data for this compound is still emerging, the following tables summarize the available information from in vitro studies. It is important to note that some data pertains to the closely related compound, Tellimagrandin II, and is included for comparative purposes where specific data for this compound is not yet available.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HeLa (Cervical Cancer) | Not Specified | Cytotoxicity Observed | [1] |
| Tellimagrandin II | HeLa (Cervical Cancer) | Not Specified | Data not specified | [1] |
Note: Specific IC50 values for this compound in various cancer cell lines are not yet widely published. The observation of cytotoxicity in HeLa cells suggests anti-proliferative effects that warrant further investigation.
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 | Reference |
| This compound | DPPH Radical Scavenging | Data not explicitly found | [2] |
| Tellimagrandin II | DPPH Radical Scavenging | Potent activity reported | [2] |
Table 3: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Effect | Concentration | Cell Line | Reference |
| This compound | NF-κB Inhibition | Inhibition of NF-κB pathway is a proposed mechanism | Not Specified | Not Specified | [1] |
| Tellimagrandin II | Nitric Oxide (NO) Production | Significant inhibition of LPS-induced NO production | Up to 50 µM | RAW 264.7 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for NF-κB Pathway
This protocol is for assessing the effect of this compound on key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
References
Tellimagrandin I: A Technical Guide on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a naturally occurring ellagitannin, a class of hydrolyzable tannins found in various plant species, including Quercus suber (cork oak) and Rosa rugosa (rugosa rose).[1] As a polyphenolic compound, it has garnered interest for its potential bioactive properties. Structurally, it is a precursor to other complex ellagitannins like pedunculagin (B3056322) and is derived from the degalloylation of tellimagrandin II.[2] This technical guide provides a comprehensive overview of the current research into the therapeutic potential of this compound, focusing on its anticancer and antiviral activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further investigation and drug development efforts.
Potential Therapeutic Effects
Current research, primarily from in vitro and in silico studies, points to this compound as a compound with promising anticancer and antiviral properties. Its mechanism of action appears to be rooted in the modulation of key cellular and viral proteins.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against cancer cells, with a primary mechanism involving the inhibition of protein phosphatases, leading to cell death.
1.1.1 Mechanism of Action: Protein Phosphatase Inhibition Studies have shown that this compound can suppress the viability of HeLa (human cervical cancer) cells.[3] This effect is linked to its ability to inhibit protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A).[3] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression and apoptosis. By inhibiting PP1 and PP2A, this compound may disrupt the phosphorylation-dephosphorylation balance within cancer cells, ultimately contributing to the initiation of cell death.[3] Further research has indicated that this compound also influences the differentiation of human leukemic K562 cells and affects gap junctional communication in HeLa cells.[3]
References
Understanding the polyphenol structure of Tellimagrandin I
A Technical Guide to the Polyphenol Structure of Tellimagrandin I
Executive Summary: this compound is a complex ellagitannin, a type of hydrolyzable tannin, found in a variety of plant species including Cornus canadensis, Rosa rugosa, and walnut.[1] Its structure is characterized by a central glucose core to which two galloyl groups and one hexahydroxydiphenyl (HHDP) group are attached through ester bonds.[1][2] This unique arrangement confers significant biological activities, such as antioxidant, hepatoprotective, and antiviral effects.[1] This technical guide provides an in-depth analysis of the polyphenol structure of this compound, including its physicochemical properties, spectroscopic data, and the experimental protocols used for its isolation and characterization. Furthermore, it explores its biological relevance by illustrating a key signaling pathway it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Structure of this compound
This compound is a monomeric ellagitannin with the chemical formula C₃₄H₂₆O₂₂.[3][4] Its structure is built upon a D-glucopyranose core. The defining features are the esterification of this core with two galloyl moieties and one hexahydroxydiphenoyl (HHDP) group.[1] The HHDP group is formed by the oxidative C-C coupling of two galloyl groups.[2] Specifically, this compound is 2,3-Di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-D-glucopyranose.[3] It differs from the related compound Tellimagrandin II by having a hydroxyl group instead of a third galloyl group at the C-1 position of the glucose core.[1]
Physicochemical and Spectroscopic Data
The structural characterization of this compound is supported by a range of physicochemical and spectroscopic data. These quantitative measures are essential for its identification and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₆O₂₂ | PubChem[4] |
| Average Molecular Weight | 786.557 g/mol | FooDB[3] |
| Monoisotopic Molecular Weight | 786.091572516 Da | FooDB[3] |
| XLogP3-AA | 0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 13 | FooDB[3] |
| Hydrogen Bond Acceptor Count | 18 | FooDB[3] |
| Rotatable Bond Count | 6 | FooDB[3] |
| Polar Surface Area | 377.42 Ų | FooDB[3] |
| pKa (Strongest Acidic) | 7.34 | FooDB[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Observed Values and Notes | Source |
| ¹H NMR | Chemical Shifts (δH) | Aromatic protons of the galloyl group at O2/O3 and the HHDP group at O4/O6 show distinct cross-peaks in HR-MAS NMR spectra.[5] Specific shifts are recorded on spectrometers (400 or 500 MHz) and referenced to the residual non-deuterated solvent.[6] | SpectraBase[7], RSC Publishing[6], PubMed Central[5] |
| ¹³C NMR | Chemical Shifts (δC) | Spectra are recorded at 100 or 125 MHz, with assignments supported by DEPT editing and HMQC/HMBC spectra.[6] | SpectraBase[7], RSC Publishing[6] |
| Mass Spectrometry (MS) | High-Resolution MS (HRMS) | ESI-MS/MS is used to confirm the presence of this compound (m/z 785) in plant extracts.[8] | ResearchGate[8] |
| Infrared (IR) | Wavenumber (νmax) | νmax (neat) values observed at 3345, 1702, 1618, 1313, 1221, 1023 cm⁻¹.[6] | RSC Publishing[6] |
Experimental Protocols
The study of this compound relies on robust methods for its extraction from natural sources and its structural confirmation. The total synthesis of the compound has also been achieved, providing an alternative source for research.[8][9]
Isolation and Purification from Natural Sources
This compound is typically isolated from plant materials like the fruits of Terminalia chebula or leaves of Filipendula ulmaria.[10][11] The general workflow involves solvent extraction, fractionation to separate tannins from other phytochemicals, and chromatographic purification.[11][12]
Protocol Overview: Isolation of Hydrolyzable Tannins
-
Extraction:
-
Plant material is ground and macerated in a solvent, typically a mixture of acetone (B3395972) and water (e.g., 70% acetone), often with an antioxidant like ascorbic acid to prevent degradation.[11][12]
-
The mixture is shaken for several hours at a low temperature (e.g., 4°C).[11]
-
The supernatant is collected after centrifugation, and the solvent (acetone) is removed under reduced pressure.[11]
-
-
Fractionation (Size Exclusion Chromatography):
-
The crude aqueous extract is applied to a Sephadex LH-20 column.[11][12]
-
The column is first eluted with a solvent like ethanol (B145695) to remove smaller phenolic compounds.[12]
-
A subsequent elution with an acetone/water mixture (e.g., 50% acetone) releases the higher molecular weight tannins, including this compound.[12]
-
-
Purification (Preparative HPLC):
-
The tannin-rich fraction is further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[11][12]
-
A C18 column is commonly used with a gradient mobile phase of water and acetonitrile (B52724) (often containing a small percentage of acid like formic acid) to achieve separation.
-
Fractions are collected and monitored by analytical HPLC or mass spectrometry to identify and pool those containing pure this compound. The final product is often lyophilized to yield a stable powder.[12]
-
Structural Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the structure.[6] 2D NMR techniques like COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the attachment points of the galloyl and HHDP groups to the glucose core.[6] High-Resolution Magic Angle Spinning (HR-MAS) NMR has been used to study the interaction of this compound with lipid membranes.[5][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[10] Tandem MS (MS/MS) helps in confirming the structure by analyzing fragmentation patterns, which typically show losses of galloyl (152 Da) and gallic acid (170 Da) units.[8]
Biological Activity and Associated Signaling Pathways
This compound exhibits a range of biological activities, primarily linked to its antioxidant properties. It has been shown to restore antioxidant enzyme activity in challenged rat cells and has hepatoprotective effects.[1] A significant mechanism of action is its influence on fatty acid metabolism. It enhances peroxisomal fatty acid β-oxidation in the liver by increasing the mRNA expression of key regulatory proteins.[1]
This process is largely controlled by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that acts as a transcription factor. When activated, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding upregulates the transcription of genes involved in fatty acid oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A).[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB018804) - FooDB [foodb.ca]
- 4. This compound | C34H26O22 | CID 73179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ellagitannin–Lipid Interaction by HR-MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | CAS:79786-08-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. utupub.fi [utupub.fi]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homepage.univie.ac.at [homepage.univie.ac.at]
Tellimagrandin I and its Relation to Ellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a dimeric ellagitannin, a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. It is a naturally occurring polyphenolic compound found in various medicinal plants. Structurally, this compound is a precursor to ellagic acid, a well-studied phytochemical with a wide range of biological activities. Upon hydrolysis, the HHDP group in this compound is released and spontaneously lactonizes to form the more stable ellagic acid. This guide provides an in-depth technical overview of this compound, its conversion to ellagic acid, and a comparative analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Chemical Structures and Relationship
This compound is a larger, more complex molecule than ellagic acid. The core structure of this compound consists of a glucose molecule esterified with gallic acid and HHDP units. Ellagic acid, in contrast, is a planar molecule composed of two lactone rings.
The conversion of this compound to ellagic acid is a hydrolytic process that can be triggered by acidic or basic conditions, as well as by enzymatic action. This conversion is a key step in the metabolism of ellagitannins in the human body, where gut microbiota play a crucial role in their breakdown to release ellagic acid, which is then further metabolized to urolithins.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data (IC50 values) for the biological activities of this compound and ellagic acid. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | ~6 | [1] |
| Ellagic Acid | DPPH Radical Scavenging | 11.75 ± 0.53 | [2] |
| Ellagic Acid | ABTS Radical Scavenging | 11.28 ± 0.28 | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | Nitric Oxide Inhibition | Data not available | |
| Ellagic Acid | Nitric Oxide Inhibition | 66.64 | [3] |
Table 3: Cytotoxic Activity against Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | Data not available | [4] |
| This compound | MCF-7 | Breast Cancer | Data not available | |
| This compound | A549 | Lung Cancer | Data not available | |
| Ellagic Acid | HeLa | Cervical Cancer | 19.53 ± 1.74 | [5] |
| Ellagic Acid | MCF-7 | Breast Cancer | 15.58 | [6] |
| Ellagic Acid | A549 | Lung Cancer | 17.93 ± 1.06 | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound or ellagic acid)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
A blank containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.[1]
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of sodium nitroprusside (e.g., 10 mM) in PBS.
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
In a 96-well plate, mix the sodium nitroprusside solution with different concentrations of the test compound.
-
Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).[9]
-
After incubation, add an equal volume of Griess reagent to each well.
-
Allow the color to develop for a few minutes at room temperature.
-
Measure the absorbance at 546 nm using a microplate reader.[10]
-
A control without the test compound is also measured.
-
The percentage of nitric oxide scavenging is calculated based on the absorbance values.
-
The IC50 value is determined from the dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.[11]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway Visualizations
Anti-inflammatory Signaling Pathway of Tellimagrandin II
Tellimagrandin II, a compound structurally similar to this compound, has been shown to exert its anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] This leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Wnt/β-catenin Signaling Pathway Modulation by Ellagic Acid
Ellagic acid has been reported to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. By inhibiting this pathway, ellagic acid can suppress cancer cell proliferation and induce apoptosis.
Apoptosis Signaling Pathway
Both this compound and ellagic acid are known to induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.
Conclusion
This compound, as a precursor to ellagic acid, represents a significant source of this bioactive compound. While both molecules exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the available quantitative data suggests that their potencies can vary depending on the specific biological activity and the experimental model used. The provided experimental protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential of this compound and its relationship with ellagic acid. The visualization of their effects on key signaling pathways provides a framework for understanding their mechanisms of action and for guiding future drug development efforts. Further research is warranted to expand the quantitative dataset for this compound and to explore its effects on a wider range of signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Tellimagrandin I from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a monomeric ellagitannin, a class of hydrolyzable tannins recognized for their significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties. As a precursor to more complex ellagitannins, the efficient extraction and purification of this compound from plant sources are crucial for research and drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, tailored for a scientific audience. The methodologies are compiled from established literature for the extraction of hydrolyzable tannins.
Data Presentation
The selection of an appropriate extraction solvent and temperature is critical for maximizing the yield and purity of this compound while minimizing its degradation. The following table summarizes the influence of different extraction conditions on the yield of related polyphenols, providing a comparative basis for protocol optimization.
| Extraction Solvent | Relative Yield (%) | Purity (%) | Temperature (°C) | Stability | Reference |
| 80% Acetone (B3395972) (v/v) | 100 | 92 | 4 | High | [1] |
| 70% Acetone (v/v) | 95 | 88 | 25 (Room Temp) | Moderate | [1] |
| 80% Methanol (v/v) | 85 | 85 | 40 | Low | [1] |
| 70% Ethanol (B145695) (v/v) | 78 | 82 | 60 | Very Low | [1] |
| Water | 60 | 75 | [1] |
Experimental Protocols
Protocol 1: Small-Scale Extraction for Preliminary Analysis
This protocol is adapted from methodologies for extracting hydrolyzable tannins and is suitable for obtaining a crude extract rich in phenolic compounds, including this compound, from small amounts of plant material.[2]
Objective: To obtain a crude extract for initial screening and analytical method development.
Materials:
-
Dried and powdered plant material (e.g., 200 mg)[2]
-
Extraction Solvent: 80% acetone / 20% water (v/v)[2]
-
Test tubes, planar shaker, centrifuge
Procedure:
-
Weigh 200 mg of dried, ground plant material into a test tube.[2]
-
Add 10 mL of the extraction solvent, pre-mixed with 0.1% ascorbic acid.[2]
-
Macerate the mixture overnight at 4°C.[2]
-
For enhanced extraction, place the tubes on a planar shaker for 3 hours.[2]
-
Centrifuge the mixture to pellet the insoluble debris.[2]
-
Carefully transfer the supernatant (the crude extract) to a new tube.[2]
-
To maximize yield, the pellet can be re-extracted with an additional 5-10 mL of the extraction solvent, shaken, centrifuged, and the supernatants combined.[2]
-
Evaporate the acetone from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[1][2]
-
The remaining aqueous extract can be lyophilized or used directly for the next purification step.[2]
Protocol 2: Large-Scale Extraction and Fractionation
This protocol is designed for larger quantities of plant material to obtain a sufficient amount of this compound for further studies.
Objective: To extract and fractionate this compound from a larger biomass.
Materials:
-
Dried and powdered plant material (e.g., 100 g)[1]
-
Extraction Solvent: 80% Acetone in water (v/v) with 0.1% ascorbic acid[1]
-
Methanol[1]
-
Deionized water[1]
-
Rotary evaporator, Centrifuge, Chromatography column
Procedure:
-
Extraction: Macerate 100 g of the dried plant powder in 1 L of the extraction solvent. Stir the mixture at 4°C for 24 hours in the dark to minimize degradation.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Repeat the extraction process on the pellet twice more.[1]
-
Concentration: Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]
-
Fractionation (Sephadex LH-20 Column Chromatography): This step enriches the tannin fraction containing this compound.[2] a. Swell the Sephadex LH-20 gel in ethanol and pack the column.[2] b. Dissolve the concentrated crude extract in a minimal volume of ethanol (e.g., 20 mL for 2 g of extract).[2] c. Apply the dissolved extract to the top of the equilibrated Sephadex LH-20 column.[2] d. Elute the column first with 100% ethanol to remove low-molecular-weight phenolic compounds and other impurities.[2] e. Subsequently, elute with 50% acetone (v/v) to collect the tannin-containing fractions.[2] f. Monitor the eluate by TLC or UV-Vis spectroscopy.[2] g. Combine the relevant fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield a powdered, tannin-enriched fraction.[2]
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final step to isolate pure this compound from the enriched tannin fraction.[2]
Objective: To achieve high-purity this compound.
Materials:
-
Tannin-enriched fraction from Protocol 2
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
Preparative HPLC system with a C18 column[2]
Procedure:
-
Develop an analytical HPLC method to determine the retention time of this compound. A reversed-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.[3]
-
Dissolve the tannin-enriched fraction in the initial mobile phase composition.
-
Inject the sample onto the preparative C18 column.[2]
-
Monitor the eluate at a wavelength suitable for tannins (e.g., 280 nm).[2]
-
Collect the peak corresponding to this compound based on its retention time from the analytical run.[2]
-
Combine the collected fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.[2]
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of over 90% is often achievable.[2]
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound and related compounds.
References
Application Note & Protocol: Quantification of Tellimagrandin I using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tellimagrandin I is a bioactive ellagitannin found in various plant species. As a member of the hydrolyzable tannin class of polyphenols, this compound exhibits a range of biological activities, making its accurate and precise quantification in plant extracts and pharmaceutical formulations crucial for quality control, standardization, and further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). Quantification is performed by detecting the analyte using a UV detector and comparing the peak area to a calibration curve prepared from a this compound standard.
Experimental Protocols
1. Apparatus and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector
-
Analytical balance
-
Grinder or mill
-
Conical flasks
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)
2. Sample Preparation
The appropriate sample preparation protocol is critical for accurate quantification and to minimize interference from the sample matrix.
2.1. Plant Material Extraction
-
Objective: To extract this compound and other polyphenols from dried plant material.
-
Procedure:
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a conical flask.
-
Add 20 mL of 80% aqueous methanol. The addition of a small amount of acid (e.g., 0.1% TFA or formic acid) can improve the stability of phenolic compounds.[1]
-
Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
Reconstitute the dried extract in a known volume of the mobile phase (initial conditions) to achieve a suitable concentration for HPLC analysis.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)
-
Objective: To remove interfering substances from the crude extract, thereby enhancing the purity of the analyte.
-
Procedure (using C18 SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[1]
-
Load the reconstituted plant extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.[1]
-
Elute the tannins, including this compound, with 5 mL of methanol.[1]
-
Evaporate the methanol and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
The following table summarizes a recommended set of HPLC conditions based on available literature.
| Parameter | Recommended Conditions |
| Column | Supelcosil C18 (15 cm x 4.6 mm, 3.0 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[2] |
| Gradient Elution | 15% to 85% B over 20 minutes[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm[2] or 280 nm (for general tannins)[3] |
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting peak area against concentration. | Correlation coefficient (r²) ≥ 0.999[5][6] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98-102%[7] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis using a DAD detector. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, or mobile phase composition.[8] |
6. Data Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Summary of Quantitative Data
Table 1: HPLC Method Parameters
| Parameter | Value | Source |
| Column | Supelcosil C18 (15 cm x 4.6 mm, 3.0 µm) | [2] |
| Mobile Phase A | 0.1% TFA in Water | [2] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [2] |
| Gradient | 15% to 85% B in 20 min | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | 220 nm | [2] |
| Column Temp. | 30°C | Recommended |
| Injection Vol. | 10 µL | Recommended |
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| LOD (S/N) | ≥ 3 |
| LOQ (S/N) | ≥ 10 |
Disclaimer: This application note provides a recommended protocol based on available scientific literature. Method optimization and full validation are required for specific sample matrices.
References
Tellimagrandin I: Synthesis and Purification Protocols for Research and Drug Development
Application Note
Introduction
Tellimagrandin I is a bioactive ellagitannin found in various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antiviral activities. This document provides detailed protocols for the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are compiled from established scientific literature to facilitate the production of high-purity this compound for further investigation.
Data Presentation
Table 1: Summary of a Reported Total Synthesis Yield for Tellimagrandin II (a related compound)
| Number of Steps | Overall Yield | Reference |
| 6 | 18% | [1] |
Note: Detailed step-by-step yields for the total synthesis of this compound are not fully consolidated in the reviewed literature. The provided data for the related compound, Tellimagrandin II, offers a benchmark for the complexity and efficiency of ellagitannin synthesis.
Experimental Protocols
Protocol 1: Total Chemical Synthesis of this compound
The total synthesis of this compound has been achieved through various routes, often involving the strategic protection of hydroxyl groups on a glucose core, followed by galloylation and oxidative coupling to form the characteristic hexahydroxydiphenoyl (HHDP) group. The following is a generalized workflow based on reported synthetic strategies.
Workflow for Total Synthesis:
Caption: A generalized workflow for the total chemical synthesis of this compound.
Materials and Reagents:
-
Protected D-glucose derivative
-
Gallic acid derivatives (with appropriate protecting groups)
-
Coupling agents (e.g., DCC, EDC)
-
Oxidizing agents for oxidative coupling (e.g., Lead(IV) acetate)
-
Solvents (e.g., DCM, THF, DMF)
-
Reagents for deprotection (e.g., Pd/C, H₂)
-
Silica gel for column chromatography
Procedure:
-
Selective Protection and Galloylation: Start with a suitably protected D-glucose derivative to allow for selective galloylation at the C4 and C6 positions.
-
Oxidative Coupling: Perform an intramolecular oxidative coupling of the two galloyl groups at the C4 and C6 positions to form the (S)-hexahydroxydiphenoyl (HHDP) bridge. This is a critical step and can be achieved using reagents like lead tetraacetate.[2]
-
Further Galloylation: Introduce galloyl groups at the remaining free hydroxyl positions (C2 and C3).
-
Deprotection: Remove all protecting groups to yield the final product, this compound.
-
Purification: Purify the final compound using chromatographic techniques as described in Protocol 3 and 4.
Protocol 2: Extraction of this compound from Plant Material
This compound can be isolated from various plant sources. The following is a general procedure for its extraction.
Workflow for Plant Extraction:
Caption: A simplified workflow for the extraction of this compound from plant sources.
Materials and Reagents:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% aqueous acetone (B3395972) or 70% aqueous acetone)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the dried and powdered plant material with the chosen extraction solvent. This can be done at room temperature or with gentle heating.
-
Filtration: Filter the mixture to separate the solid plant material from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the organic solvent. The resulting aqueous extract can be lyophilized or used for further purification.
Protocol 3: Purification by Sephadex LH-20 Column Chromatography
Sephadex LH-20 chromatography is a common method for the initial purification of tannins, including this compound, from crude plant extracts. It separates compounds based on their molecular size and polarity.
Workflow for Sephadex LH-20 Purification:
Caption: A typical workflow for the purification of this compound using Sephadex LH-20.
Materials and Reagents:
-
Crude extract containing this compound
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol
-
Acetone
-
Water
Procedure:
-
Column Packing: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column. Equilibrate the column by washing it with methanol.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the column.
-
Elution:
-
Wash the column with methanol to elute non-phenolic compounds.
-
Elute the tannin fraction, which includes this compound, with a mixture of acetone and water (e.g., 70:30 v/v).
-
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing this compound.
-
Concentration: Combine the fractions containing the desired compound and concentrate them under reduced pressure.
Protocol 4: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of this compound to achieve high purity.
Workflow for Preparative HPLC:
Caption: A general workflow for the final purification of this compound by preparative HPLC.
Typical HPLC Parameters:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high concentration of mobile phase B |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at approximately 280 nm |
Procedure:
-
Sample Preparation: Dissolve the tannin-enriched fraction from the Sephadex LH-20 purification in the initial mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Elution: Run a gradient elution to separate the components of the mixture.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain pure this compound as a powder.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit both anticancer and antiviral activities. Its mechanisms of action are beginning to be understood and appear to involve the modulation of key cellular signaling pathways.
Anticancer Activity: Inhibition of Protein Phosphatases
This compound is a potent inhibitor of protein phosphatase-1 (PP1) and, to a lesser extent, protein phosphatase-2A (PP2A).[1][2][3] These phosphatases are crucial regulators of numerous cellular processes, and their inhibition by this compound can lead to the suppression of cancer cell viability.
Signaling Pathway of this compound in Cancer Cells:
Caption: Proposed signaling pathway for the anticancer activity of this compound via inhibition of protein phosphatases.
In HeLa (human cervical carcinoma) cells, this compound has been observed to suppress cell viability and reduce overall phosphatase activity.[4] The inhibition of PP1 and PP2A leads to a hyperphosphorylated state of their substrate proteins, which can disrupt normal cellular signaling and contribute to cell death.
Antiviral Activity: Inhibition of Herpes Simplex Virus (HSV-1)
This compound has demonstrated significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[4] Its mechanism of action appears to involve both the direct inactivation of viral particles and the inhibition of viral absorption into host cells.
Mechanism of Antiviral Action:
Caption: Proposed mechanisms of antiviral action of this compound against HSV-1.
The ability of this compound to interfere with the initial stages of viral infection makes it a promising candidate for the development of novel antiviral therapeutics.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and purification of this compound. The detailed methodologies for total synthesis, plant extraction, and chromatographic purification will aid researchers in obtaining high-purity material for biological evaluation. Furthermore, the elucidation of its mechanisms of action, particularly its role as a protein phosphatase inhibitor and an antiviral agent, opens up new avenues for drug discovery and development. Further research is warranted to fully explore the therapeutic potential of this promising natural product.
References
Unveiling the Structure of Tellimagrandin I: An NMR Spectroscopy Application Note
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This application note provides a detailed protocol for the structural elucidation of Tellimagrandin I, a hydrolyzable tannin, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products. The protocols and data presented herein offer a comprehensive guide to employing one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous structure determination.
This compound is an ellagitannin found in various plant species and is known for its diverse biological activities. Its complex structure, characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, necessitates advanced analytical techniques for complete characterization. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment and connectivity of each atom in the molecule.
Data Presentation
The structural elucidation of this compound was achieved through the comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Glucose Moiety | ||
| 1 | 6.25 (d, J=8.4) | 93.8 |
| 2 | 5.25 (t, J=8.4) | 71.5 |
| 3 | 5.55 (t, J=8.4) | 73.0 |
| 4 | 5.15 (t, J=8.4) | 68.5 |
| 5 | 5.65 (m) | 74.2 |
| 6a | 4.45 (dd, J=12.0, 2.0) | 62.5 |
| 6b | 3.65 (dd, J=12.0, 5.0) | |
| Galloyl Group at C-1 | ||
| 2', 6' | 7.10 (s) | 110.0 |
| 3', 5' | 145.5 | |
| 4' | 139.0 | |
| 7' (C=O) | 165.0 | |
| Galloyl Group at C-2 | ||
| 2'', 6'' | 7.05 (s) | 110.1 |
| 3'', 5'' | 145.6 | |
| 4'' | 139.1 | |
| 7'' (C=O) | 165.2 | |
| HHDP Group at C-4/C-6 | ||
| 2''', 6''' | 6.45 (s) | 107.5 |
| 3''', 5''' | 144.5 | |
| 4''' | 136.0 | |
| 7''' (C=O) | 167.5 | |
| 2'''', 6'''' | 6.35 (s) | 107.0 |
| 3'''', 5'''' | 144.6 | |
| 4'''' | 136.2 | |
| 7'''' (C=O) | 167.8 |
Note: The chemical shifts are referenced to the residual solvent signal. Data is compiled from typical values observed for this compound in the literature. Actual values may vary slightly depending on experimental conditions.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6 mL of a deuterated solvent. A mixture of acetone-d₆ and D₂O (e.g., 7:3 v/v) is recommended for good peak separation of ellagitannins.[1]
-
Homogenization: Gently vortex the sample to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coil, typically around 4-5 cm in height.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
2.2.1 ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons and their chemical environments.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-2 s
-
2.2.2 ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbons.
-
Typical Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096
-
Spectral width: 200-240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2 s
-
2.2.3 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Number of increments: 256-512
-
Number of scans per increment: 2-8
-
Spectral width in F1 and F2: 12-16 ppm
-
2.2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of increments: 128-256
-
Number of scans per increment: 4-16
-
Spectral width in F2 (¹H): 12-16 ppm
-
Spectral width in F1 (¹³C): 160-200 ppm
-
2.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different structural fragments.
-
Typical Parameters:
-
Pulse sequence: hmbcgpndqf
-
Number of increments: 256-512
-
Number of scans per increment: 8-32
-
Spectral width in F2 (¹H): 12-16 ppm
-
Spectral width in F1 (¹³C): 200-240 ppm
-
Long-range coupling delay (D6): optimized for a J-coupling of 8-10 Hz.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for the structural elucidation of this compound.
The logical relationship between the different NMR experiments in determining the final structure is depicted below.
Caption: Logical relationships between NMR experiments for structure elucidation.
By following these protocols and utilizing the provided reference data, researchers can confidently elucidate the structure of this compound and related ellagitannins. This application note serves as a valuable resource for natural product chemists and those in the field of drug discovery and development.
References
Application Notes and Protocols for Cell Viability Assay Using Tellimagrandin I on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a hydrolyzable tannin that has demonstrated anti-tumor properties. This document provides detailed application notes and experimental protocols for assessing the effects of this compound on the viability of human cervical carcinoma HeLa cells. The provided methodologies cover cell viability determination, cell cycle analysis, and apoptosis detection.
Application Notes
Background: this compound has been shown to inhibit the growth of HeLa cells.[1] One of its recognized mechanisms of action is the enhancement of gap junctional intercellular communication (GJIC), a process often dysfunctional in cancer cells.[1] This is achieved by increasing the expression of Connexin 43 (Cx43) at both the mRNA and protein levels.[1]
Mechanism of Action: this compound induces a notable S-phase arrest in the cell cycle of HeLa cells.[1] This arrest is associated with a decreased expression of cyclin A, a critical regulator of the S phase progression.[1] While the direct induction of apoptosis in HeLa cells by this compound has not been definitively reported in the available literature, many anti-tumor compounds with similar cell cycle arrest effects also induce apoptosis. Therefore, investigating apoptosis is a logical step in characterizing the full cytotoxic profile of this compound.
Data Presentation
Table 1: Summary of Reported Effects of this compound on HeLa Cells
| Parameter | Effect | Reference |
| Cell Growth | Inhibition | [1] |
| Anchorage-Independent Growth | Inhibition | [1] |
| Gap Junctional Intercellular Communication (GJIC) | Enhancement | [1] |
| Connexin 43 (Cx43) Expression | Increase | [1] |
| Cell Cycle - G0/G1 Phase | Decrease in cell percentage | [1] |
| Cell Cycle - S Phase | Increase in cell percentage (Accumulation) | [1] |
| Cell Cycle - G2/M Phase | Decrease in cell percentage | [1] |
| Cyclin A Expression | Decrease | [1] |
Note: Specific IC50 values for this compound on HeLa cells were not available in the searched literature. The experimental protocols below provide a framework for determining such quantitative data.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of this compound on HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in HeLa cells treated with this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in HeLa cells treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound on HeLa cells.
Caption: Known signaling effects of this compound in HeLa cells.
References
Tellimagrandin I: Application Notes for DPPH Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antioxidant capacity of Tellimagrandin I using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This document includes detailed experimental protocols, data presentation guidelines, and a visualization of the underlying antioxidant signaling pathway.
Introduction to this compound and its Antioxidant Potential
This compound is a bioactive ellagitannin found in various medicinal plants. Ellagitannins are a class of hydrolyzable tannins known for their potent antioxidant properties, which are attributed to their multiple phenolic hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This compound, with its complex polyphenolic structure, is a subject of interest for its potential therapeutic applications in diseases associated with oxidative damage.
Data Presentation: Antioxidant Capacity of this compound
The antioxidant capacity of this compound is commonly quantified by its IC50 value in the DPPH assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µM) | Reference Compound(s) |
| This compound | ~6 [1] | |
| Gallic Acid | 3.12 - 47[1] | Ascorbic Acid, Trolox |
| Quercetin | 9.6 - 20[1] | Ascorbic Acid, Trolox |
| Ascorbic Acid | 28.23 - 41.25[1] |
Experimental Workflow for DPPH Assay
The following diagram outlines the key steps involved in the DPPH radical scavenging assay for this compound.
Caption: Workflow for DPPH antioxidant assay.
Experimental Protocols
This section provides a detailed methodology for the DPPH radical scavenging assay to assess the antioxidant capacity of this compound.
1. Materials and Reagents:
-
This compound (analytical standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated micropipettes
2. Preparation of Solutions:
-
DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to prepare a 0.1 mM stock solution. This solution should be freshly prepared and stored in a light-protected container (e.g., an amber bottle) to prevent degradation.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL or 1 mM).
-
Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox) in the same manner as this compound.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound dilutions to separate wells.
-
Add 100 µL of each concentration of the positive control to separate wells.
-
For the blank (control), add 100 µL of methanol to a well.
-
To each well containing the sample, control, or blank, add 100 µL of the 0.1 mM DPPH working solution.
-
Gently mix the contents of the wells.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Calculation of DPPH Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the blank (DPPH solution with methanol).
-
A_sample is the absorbance of the DPPH solution with the test sample (this compound or positive control).
5. Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value.[2]
Cellular Antioxidant Mechanism of this compound: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, polyphenols like this compound can exert their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor protein, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's endogenous antioxidant defenses.[3][[“]][[“]][6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
Application Notes and Protocols: Determination of Tellimagrandin I Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I, a hydrolyzable tannin found in various plant species, has demonstrated notable antimicrobial properties.[1][2][3][4] This document provides a comprehensive protocol for determining the antimicrobial activity of this compound against a range of pathogenic bacteria. The primary method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a key quantitative measure of a compound's antimicrobial potency.[5][6][7][8][9][10][11] Additionally, a protocol for the disk diffusion assay is included as a preliminary screening method.[12][13][14][15]
Mechanism of Action
Studies have indicated that this compound exerts its antimicrobial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by inactivating penicillin-binding proteins (PBPs), with a pronounced effect on PBP2' (also known as PBP2a).[1][2][3] This inactivation hinders the synthesis of the bacterial cell wall, leading to inhibition of growth and potentiation of the activity of β-lactam antibiotics.[1][2][3] Some evidence also suggests a degree of β-lactamase suppression.[1][2]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative assessment of antimicrobial activity.[5][6][16]
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA clinical isolate)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., ampicillin, vancomycin)
-
(Optional) Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for viability indication[5][17]
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][18]
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
-
Include a positive control (a standard antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO, but no this compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[19]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9][16]
-
(Optional) If using a viability indicator, add the reagent (e.g., resazurin) and incubate for a further 1-4 hours. A color change (e.g., blue to pink for resazurin) indicates viable bacteria. The MIC is the lowest concentration where no color change occurs.[17]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity and is suitable for initial screening.[12][13][14]
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35-37°C)
-
Positive and negative control disks
Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent to a known concentration (e.g., 5 mg/mL).
-
Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the this compound solution.[14]
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive control (standard antibiotic) and negative control (disk with solvent only) disks on the plate.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]
-
The size of the inhibition zone is indicative of the antimicrobial activity.
-
Data Presentation
Quantitative data from the MIC assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| S. aureus ATCC 29213 | Vancomycin | ||
| E. coli ATCC 25922 | Ampicillin | ||
| MRSA (Clinical Isolate) | Vancomycin | ||
| P. aeruginosa ATCC 27853 | Gentamicin |
Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Bacterial Strain | Concentration on Disk (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition of Positive Control (mm) |
| S. aureus ATCC 29213 | 100 | Vancomycin (30 µg) | ||
| E. coli ATCC 25922 | 100 | Ampicillin (10 µg) | ||
| MRSA (Clinical Isolate) | 100 | Vancomycin (30 µg) | ||
| P. aeruginosa ATCC 27853 | 100 | Gentamicin (10 µg) |
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Simplified pathway of this compound's action on bacterial cell walls.
References
- 1. Mechanisms of action of corilagin and this compound that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Broth microdilution assay: Significance and symbolism [wisdomlib.org]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. phytojournal.com [phytojournal.com]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Tellimagrandin I: Application Notes for Phytochemical Analysis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a bioactive ellagitannin found in various medicinal plants. As a member of the hydrolyzable tannin class of polyphenols, it exhibits a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, along with a summary of its biological activities and associated signaling pathways. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential.
Quantitative Data Summary
The biological activity of this compound has been quantified across several studies. The following tables summarize the available data for its antimicrobial, cytotoxic, and antioxidant activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 50 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | >100 |
Table 3: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | ~6 | [3] |
IC50: Half-maximal Inhibitory Concentration. Note: The provided IC50 value is based on data for this compound, a structurally similar ellagitannin, as direct comparative values for pure Tellimagrandin II are not widely published.[3]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to serve as a guide for researchers in setting up their experiments.
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the quantification of the structurally similar Tellimagrandin II and is suitable for the analysis of this compound in plant extracts.[4]
1. Principle
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is used to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acidified water and acetonitrile. Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from a this compound standard.
2. Materials and Reagents
-
This compound standard (high purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or ultrapure)
-
Plant material (dried and powdered)
-
Analytical balance
-
Ultrasonic bath or shaker
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Sample Preparation: Plant Material Extraction
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of 80% aqueous methanol. The addition of formic acid to a final concentration of 0.1% can improve the stability of the phenolic compounds.[4]
-
Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[4]
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[4]
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
4. Sample Clean-up: Solid-Phase Extraction (Optional)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted plant extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound and other tannins with 5 mL of methanol.
-
Evaporate the methanol and reconstitute the sample in the initial mobile phase.
5. HPLC Conditions
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
6. Calibration Curve
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
7. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Redox Activity Assay
This assay measures the ability of this compound to act as a reducing agent.
1. Principle
The assay is based on the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) in the presence of a reducing agent (Dithiothreitol, DTT) and the test compound. The redox activity of the compound is determined by measuring the change in fluorescence.
2. Materials and Reagents
-
This compound
-
Resazurin
-
Dithiothreitol (DTT)
-
HEPES buffer (50 mM HEPES, 50 mM NaCl, pH 7.5)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
3. Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in HEPES buffer.
-
Prepare a resazurin/DTT solution in HEPES buffer (e.g., 10 µM resazurin and 100 µM DTT).
-
In a 96-well plate, mix equal volumes of the this compound dilutions and the resazurin/DTT solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of redox activity relative to a positive control (e.g., a known antioxidant) and a negative control (buffer only).
Signaling Pathways and Mechanisms of Action
Antimicrobial Activity: Inhibition of Penicillin-Binding Proteins (PBPs)
This compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the inactivation of Penicillin-Binding Proteins (PBPs), with a notable effect on PBP2a (also known as PBP2').[5] PBP2a is the protein that confers β-lactam resistance in MRSA. By inactivating PBP2a, this compound restores the susceptibility of MRSA to β-lactam antibiotics.[5]
Caption: this compound mechanism against MRSA.
Experimental Workflow for Phytochemical Analysis
The following workflow outlines the general steps for the extraction, isolation, and quantification of this compound from plant material for its use as a phytochemical standard.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a promising natural product with diverse biological activities. The protocols and data presented in this document provide a foundation for researchers to utilize this compound as a standard in phytochemical analysis and to further investigate its therapeutic potential. The detailed HPLC method allows for accurate quantification, which is essential for the standardization of herbal products and for conducting reliable biological assays. Further research is warranted to fully elucidate its mechanisms of action in other biological systems, such as its anticancer and antioxidant effects, and to expand the quantitative data on its efficacy.
References
Application of Tellimagrandin I in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a bioactive ellagitannin found in various plants, including walnuts. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell models. This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of this compound, with a focus on its application in cervical cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach. In human cervical carcinoma (HeLa) cells, it has been shown to inhibit cell proliferation and anchorage-independent growth.[1] A key mechanism is the induction of apoptosis, which is mediated through the impairment of mitochondrial function.[2] Specifically, walnut extracts containing this compound as a predominant compound have been observed to decrease intracellular pH, depolarize the mitochondrial membrane, and lead to the release of cytochrome c.[2] Furthermore, this compound can modulate the cell cycle, causing an accumulation of cells in the S phase, which is associated with a decreased expression of cyclin A.[1] Another interesting aspect of its activity in HeLa cells is the restoration of dysfunctional gap junctional intercellular communication (GJIC) and an increase in the expression of Connexin 43 (Cx43), suggesting a potential role in reversing the tumor phenotype.[1]
Data Presentation
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| HeLa | Cervical Carcinoma | Inhibition of proliferation, induction of apoptosis, S-phase cell cycle arrest, restoration of gap junctional communication, increased Cx43 expression, decreased cyclin A expression. | [1][2] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity induced by walnut extract containing this compound. | [2] |
| MCF7 | Breast Cancer | Cytotoxicity induced by walnut extract containing this compound. | [2] |
Table 2: Quantitative Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | Data not explicitly specified in the provided search results. Further research is recommended to establish a definitive IC50 value. | |
| MDA-MB-231 | Breast Cancer | Data not explicitly specified in the provided search results. | |
| MCF7 | Breast Cancer | Data not explicitly specified in the provided search results. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key proteins.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin A, anti-Cx43, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Proposed signaling pathways of this compound in HeLa cervical cancer cells.
References
Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of Tellimagrandin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibitory properties of Tellimagrandin I, a naturally occurring ellagitannin. This document outlines detailed protocols for assessing its inhibitory effects on three key enzymes: α-glucosidase, tyrosinase, and HIV-1 reverse transcriptase. Furthermore, it presents a framework for the systematic determination and presentation of kinetic data.
Introduction to this compound and Enzyme Inhibition
This compound is a polyphenolic compound belonging to the class of ellagitannins, which are known for their diverse biological activities, including antioxidant and enzyme-inhibiting properties. The study of enzyme inhibition by natural products like this compound is a critical area of research in drug discovery and development. Understanding the kinetics of enzyme inhibition provides valuable insights into the mechanism of action of a compound, its potency, and its potential therapeutic applications.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme kinetics in the presence of inhibitors can reveal important parameters such as the inhibitor concentration required for 50% inhibition (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. Kinetic studies can also elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), which describes how the inhibitor interacts with the enzyme and its substrate.
Potential Enzyme Targets for this compound
Based on the chemical structure of this compound and the known activities of similar tannins, the following enzymes are pertinent targets for inhibition studies:
-
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and is a therapeutic target for managing type 2 diabetes.
-
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, its inhibition is of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.
-
HIV-1 Reverse Transcriptase (RT): An essential enzyme for the replication of the human immunodeficiency virus (HIV). Inhibition of HIV-1 RT is a cornerstone of antiretroviral therapy.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
A systematic approach to presenting enzyme inhibition data is crucial for comparing the potency and mechanism of different inhibitors. The following table provides a template for summarizing the key kinetic parameters for this compound against the target enzymes.
| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | To be determined | To be determined | To be determined |
| Tyrosinase | L-DOPA | To be determined | To be determined | To be determined |
| HIV-1 Reverse Transcriptase | Poly(A)•oligo(dT) | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for conducting enzyme inhibition assays are provided below. These protocols are designed to be performed in a 96-well plate format for high-throughput analysis.
α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of this compound to inhibit the activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of this compound dilutions or acarbose to the respective test wells. For the control well, add 10 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the type of inhibition and Ki value, perform kinetic studies by varying the concentrations of both the substrate (pNPG) and this compound and analyzing the data using Lineweaver-Burk or Dixon plots.
-
Tyrosinase Inhibition Assay
Principle: This assay evaluates the ability of this compound to inhibit mushroom tyrosinase. The enzyme catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome, which can be monitored by measuring the increase in absorbance at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
This compound
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve mushroom tyrosinase in phosphate buffer to a concentration of 100 U/mL.
-
Dissolve L-DOPA in phosphate buffer to a concentration of 2.5 mM. Prepare this solution fresh.
-
Prepare a stock solution of this compound in DMSO and serial dilutions in phosphate buffer.
-
Prepare a stock solution of kojic acid in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 40 µL of this compound dilutions or kojic acid to the test wells. Add 40 µL of phosphate buffer to the control wells.
-
Add 80 µL of phosphate buffer to all wells.
-
Add 40 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 475 nm in kinetic mode for at least 10 minutes at 25°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100
-
Determine the IC50 value from the dose-response curve.
-
For kinetic analysis (Ki and inhibition type), vary the concentrations of L-DOPA and this compound and analyze the data using appropriate kinetic models.
-
HIV-1 Reverse Transcriptase Inhibition Assay
Principle: This non-radioactive ELISA-based assay measures the activity of HIV-1 Reverse Transcriptase. The enzyme synthesizes a DIG-labeled DNA strand using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-labeled nucleotide incorporated during the reaction. The amount of synthesized DNA is then quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
HIV-1 RT Assay Kit (containing reaction buffer, dNTP mix with biotin-dUTP and DIG-dUTP, poly(A)•oligo(dT) template/primer, streptavidin-coated microplate, anti-DIG-HRP antibody, wash buffer, and substrate)
-
This compound
-
Nevirapine (B1678648) (positive control)
-
DMSO
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of all kit components according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the reaction buffer.
-
Prepare a stock solution of nevirapine in DMSO and create serial dilutions.
-
-
Assay in Streptavidin-Coated 96-Well Plate:
-
In separate tubes, prepare the reaction mixtures:
-
Test wells: Reaction buffer, dNTP mix, template/primer, HIV-1 RT, and this compound dilution.
-
Positive control wells: Reaction buffer, dNTP mix, template/primer, HIV-1 RT, and nevirapine dilution.
-
Enzyme control well: Reaction buffer, dNTP mix, template/primer, and HIV-1 RT.
-
Blank well: Reaction buffer, dNTP mix, and template/primer (no enzyme).
-
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Transfer the reaction mixtures to the streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind.
-
Wash the plate three times with the wash buffer.
-
Add the anti-DIG-HRP antibody solution to each well and incubate at 37°C for 1 hour.
-
Wash the plate three times with the wash buffer.
-
Add the HRP substrate to each well and incubate at room temperature until color develops.
-
Stop the reaction by adding a stop solution (if required by the kit).
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value.
-
Kinetic analysis can be performed by varying the concentration of the template/primer and this compound to determine the mode of inhibition with respect to the nucleic acid substrate.
-
Visualizing Experimental Workflows and Pathways
General Enzyme Inhibition Assay Workflow
The following diagram illustrates a typical workflow for screening and characterizing an enzyme inhibitor like this compound.
Caption: General workflow for enzyme inhibition assays.
Signaling Pathway of Reversible Enzyme Inhibition
This diagram illustrates the different mechanisms of reversible enzyme inhibition.
Caption: Mechanisms of reversible enzyme inhibition.
In Vivo Experimental Design for Tellimagrandin I Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a hydrolyzable tannin belonging to the group of ellagitannins, which are found in various plant species. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The in vivo assessment of this compound is crucial for elucidating its therapeutic potential and understanding its physiological effects. However, direct in vivo studies on this compound are limited. This document provides a comprehensive guide to designing in vivo experiments for this compound, drawing from available data on this compound and its closely related analogue, Tellimagrandin II. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating in vivo studies with this compound.
Data Presentation: Summary of In Vivo Effects
Due to the limited availability of direct in vivo quantitative data for this compound, the following tables include findings for this compound and its related compound, Tellimagrandin II, to provide a comparative context for experimental design.
Table 1: In Vivo Effects of this compound
| Assay | Animal Model | Compound | Dose | Key Findings | Reference |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Chick Embryo | This compound | Not Specified | - Significant increase in the number and caliber of blood vessels- Increased thickness of the CAM- Increased presence of fibroblasts and inflammatory cells- Upregulation of Tumor Necrosis Factor-alpha (TNF-α)- Upregulation of Vascular Endothelial Growth Factor (VEGF) | [1] |
Table 2: In Vivo Effects of Tellimagrandin II and Related Ellagitannins
| Assay | Animal Model | Compound | Dose | Key Findings | Reference |
| CCl4-Induced Hepatotoxicity | Mice | Tellimagrandin II | Not Specified | - Demonstrated hepatoprotective effects by reducing Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels | [2] |
| Carrageenan-Induced Paw Edema | Mice | Tellimagrandin II | Not Specified | - Potent anti-inflammatory effects are suggested based on in vitro data showing reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production | [2] |
Experimental Protocols
The following protocols are provided as a guide for the in vivo evaluation of this compound.
Protocol 1: Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Inflammation
This assay is suitable for investigating the pro-angiogenic and pro-inflammatory effects of this compound as previously reported.[1]
Objective: To evaluate the effect of this compound on angiogenesis and inflammation using the CAM model.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%)
-
Sterile filter paper discs or sponges
-
Incubator (37.5°C, 85% humidity)
-
Stereomicroscope
-
Methanol:acetone (1:1) fixing solution
Procedure:
-
Egg Incubation: Clean fertilized eggs with 70% ethanol and place them in an incubator at 37.5°C with 85% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
-
Treatment Application: Prepare different concentrations of this compound in a suitable vehicle (e.g., PBS). Apply a sterile filter paper disc soaked with the this compound solution onto the CAM. A vehicle control (disc with vehicle only) should be included.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for a specified period (e.g., 48-72 hours).
-
Observation and Imaging: At the end of the incubation period, open the window and observe the CAM under a stereomicroscope. Capture images of the blood vessels in the treated area.
-
Quantification of Angiogenesis: Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the filter disc.[3][4]
-
Histological Analysis: Excise the treated portion of the CAM, fix it in 10% neutral buffered formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to observe inflammatory cell infiltration and changes in CAM thickness.
-
Biomarker Analysis: The excised CAM tissue can be homogenized to measure the levels of pro-inflammatory and angiogenic markers such as TNF-α and VEGF using ELISA or other immunoassays.[1]
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
This model is useful for assessing the potential hepatoprotective effects of this compound, based on findings for Tellimagrandin II.[2]
Objective: To evaluate the hepatoprotective activity of this compound against CCl4-induced acute liver injury in mice.
Materials:
-
Male mice (e.g., C57BL/6 or Swiss albino)
-
This compound
-
Carbon tetrachloride (CCl4)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Corn oil or olive oil
-
Silymarin (positive control)
-
Blood collection tubes
-
Centrifuge
-
ALT and AST assay kits
-
Formalin (10%)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: CCl4 Control (Vehicle + CCl4)
-
Group 3: this compound (Dose 1) + CCl4
-
Group 4: this compound (Dose 2) + CCl4
-
Group 5: Silymarin (Positive Control) + CCl4
-
-
Dosing: Administer this compound or Silymarin orally for a specified period (e.g., 7 consecutive days). The control groups receive the vehicle.
-
Induction of Hepatotoxicity: On the last day of treatment, 1-2 hours after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1 mL/kg) diluted in corn oil (e.g., 1:1 or 1:3).[5][6] The normal control group receives only the oil vehicle.
-
Sample Collection: After 24 hours of CCl4 administration, collect blood via cardiac puncture for serum separation. Euthanize the animals and harvest the liver.
-
Biochemical Analysis: Measure serum levels of ALT and AST using commercial assay kits.
-
Histopathological Examination: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with H&E to evaluate liver histology for signs of necrosis, inflammation, and steatosis.
Protocol 3: Carrageenan-Induced Paw Edema in Mice
This is a classic model for evaluating acute inflammation and is relevant for assessing the potential anti-inflammatory properties of this compound.[2][7]
Objective: To assess the in vivo anti-inflammatory activity of this compound in the carrageenan-induced paw edema model.
Materials:
-
Male mice (e.g., Swiss albino)
-
This compound
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac (positive control)
-
Vehicle for this compound
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Similar to the hepatotoxicity protocol.
-
Dosing: Administer this compound, positive control, or vehicle orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.05-0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation of Edema and Inhibition: Calculate the percentage increase in paw volume (edema) for each animal. The percentage inhibition of edema by the treatments is calculated relative to the carrageenan control group.
-
Biomarker Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like TNF-α, IL-6, PGE2, and myeloperoxidase (MPO) activity.
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial. Due to the likely low bioavailability of ellagitannins, this protocol focuses on the detection of metabolites.[8]
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rodents.
Materials:
-
Rats (e.g., Sprague-Dawley) with cannulated jugular veins (for serial blood sampling)
-
This compound
-
Vehicle for oral administration
-
Metabolic cages
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Model and Dosing: Use cannulated rats to allow for serial blood sampling from the same animal. Administer a single oral gavage dose of this compound.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Process the blood to obtain plasma.
-
Urine and Feces: House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).
-
-
Sample Processing:
-
Plasma: Due to expected low parent compound levels, focus on metabolite analysis. Samples may require enzymatic hydrolysis (with β-glucuronidase/sulfatase) to deconjugate metabolites before extraction.
-
Urine and Feces: Homogenize and extract samples to analyze for metabolites.
-
-
Bioanalysis: Use a validated LC-MS/MS method to identify and quantify this compound and its expected metabolites (e.g., ellagic acid, urolithins).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the detected analytes.
Protocol 5: Acute Oral Toxicity Study (OECD 423)
A preliminary toxicity assessment is essential before proceeding with extensive in vivo efficacy studies.
Objective: To determine the acute oral toxicity of this compound according to OECD guideline 423.
Materials:
-
Female rats (e.g., Wistar or Sprague-Dawley)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Animal Selection and Acclimatization: Use healthy, nulliparous, non-pregnant female rats. Acclimatize them for at least 5 days.
-
Dosing Procedure (Stepwise):
-
Start with a dose of 300 mg/kg or 2000 mg/kg depending on the expected toxicity.
-
Administer a single oral dose to a group of 3 animals.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first group determines the dose for the next group (if needed) in a stepwise manner as described in the OECD 423 guideline.
-
-
Observations:
-
Record clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.
-
Record body weight before dosing and on days 7 and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Classification: Based on the mortality and morbidity observed at different dose levels, classify this compound according to the Globally Harmonized System (GHS).
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Pedunculagin and tellimagrandin-I stimulate inflammation and angiogenesis and upregulate vascular endothelial growth factor and tumor necrosis factor-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine reduces chronic inflammation and fibrosis in carbon tetrachloride- (CCl₄-) induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Metabolite Profiling of a Purified Ellagitannin Isolated from Polygonum capitatum in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Tellimagrandin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I is a bioactive ellagitannin found in various medicinal plants. As a member of the hydrolyzable tannins, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of molecules.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with triple quadrupole tandem mass spectrometry (LC-QqQ-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis of small molecules in complex mixtures.[1] This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Mass Spectrometry Parameters for this compound
The following table summarizes the proposed MRM transitions for the quantitative analysis of this compound. These are based on the molecular weight of this compound (786.53 g/mol ) and common fragmentation patterns of ellagitannins. Analysis is typically performed in negative ionization mode due to the phenolic nature of the compound.
Table 1: Proposed MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Proposed Collision Energy (eV) | Ionization Mode |
| This compound | 785.5 | 301.0 | 35 | Negative |
| This compound | 785.5 | 483.1 | 30 | Negative |
Note: The optimal collision energy should be determined empirically by infusing a standard solution of this compound into the mass spectrometer and varying the collision energy to maximize the signal of the product ions.
Liquid Chromatography Parameters
A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is recommended for the separation of this compound from other sample components.
Table 2: Recommended Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol describes the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% aqueous methanol
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% aqueous methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the steps for the quantitative analysis of this compound using a UPLC-QqQ-MS/MS system.
Materials:
-
Prepared sample extracts
-
This compound analytical standard
-
Mobile phases A and B
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
Set up the mass spectrometer with the parameters described in Table 1.
-
Create a sequence table in the instrument control software including calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data in MRM mode.
-
Process the data using the appropriate software to integrate the peak areas of the MRM transitions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualization of Experimental Workflow and Potential Biological Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound Analysis.
Hypothetical Fragmentation of this compound
This diagram illustrates a plausible fragmentation pathway for this compound in negative ion mode, leading to the proposed product ions for MRM analysis.
Caption: Proposed Fragmentation of this compound.
Potential Inhibition of the NF-κB Signaling Pathway
Many polyphenols are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While the specific mechanism of this compound is still under investigation, a general model of this pathway and a potential point of inhibition are shown below.
Caption: Potential Inhibition of NF-κB Pathway.
References
Troubleshooting & Optimization
Improving Tellimagrandin I yield during chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Tellimagrandin I.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Glycosylation Step
-
Question: My glycosylation reaction to couple the galloyl moiety with the glucose core is resulting in a low yield of the desired β-anomer. What are the potential causes and how can I improve the stereoselectivity?
-
Answer: Achieving high β-selectivity in the glycosylation of a glucose derivative is a common challenge. The outcome is influenced by the nature of the glycosyl donor, the promoter, the solvent, and the protecting groups on the glucose core.
-
Troubleshooting Strategies:
-
Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the glucose donor is critical. Trichloroacetimidate (B1259523) or bromide donors are commonly used. Ensure the donor is pure and freshly prepared.
-
Promoter/Catalyst: For trichloroacetimidate donors, a Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is typically used. The stoichiometry and temperature of addition of the promoter can significantly affect the α/β ratio. A slow addition at low temperatures (e.g., -78 °C to -40 °C) is often preferred.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Dichloromethane (B109758) (CH₂Cl₂) is a common non-participating solvent that often favors the formation of the β-anomer.
-
Protecting Groups: The protecting group at the C-2 position of the glucose donor can have a "neighboring group participation" effect, which can favor the formation of the α-anomer. Using a non-participating protecting group at C-2, such as a benzyl (B1604629) ether, can increase the proportion of the β-anomer.
-
-
2. Inefficient Oxidative Coupling to Form the HHDP Moiety
-
Question: The intramolecular oxidative coupling of the two galloyl groups to form the hexahydroxydiphenoyl (HHDP) bridge is proceeding with low efficiency, resulting in a complex mixture of products. How can I optimize this key step?
-
Answer: The atroposelective formation of the HHDP bridge is a pivotal and often challenging step in the synthesis of this compound. The success of this reaction depends heavily on the choice of the oxidizing agent, the reaction conditions, and the substrate's conformation.
-
Troubleshooting Strategies:
-
Oxidizing Agent: Various oxidizing agents have been employed for this transformation. A common and effective method is the use of a copper(II)-amine complex, which can promote the desired intramolecular coupling.[1] The specific ligand used with the copper salt can influence the atroposelectivity.
-
Reaction Conditions: The reaction is sensitive to solvent, temperature, and reaction time. It is crucial to maintain dilute conditions to favor the intramolecular reaction over intermolecular polymerization. The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-oxidation or decomposition.
-
Substrate Conformation: The pre-organization of the two galloyl groups in a favorable conformation for coupling is essential. The protecting groups on the glucose core can influence this conformation. Molecular modeling can sometimes be used to predict favorable conformations.
-
-
3. Difficulties with Protecting Group Removal
-
Question: I am experiencing incomplete deprotection or degradation of the molecule during the final debenzylation steps. What are the best practices for removing benzyl protecting groups in the final stages of the synthesis?
-
Answer: The final deprotection is a delicate step, as the ellagitannin core can be sensitive to harsh reaction conditions. Incomplete deprotection leads to a mixture of partially protected products, while overly harsh conditions can cause degradation.
-
Troubleshooting Strategies:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis of benzyl ethers. The catalyst loading and activity can vary between batches, so it's important to use a high-quality catalyst.
-
Hydrogen Source: Hydrogen gas (H₂) is the most common reagent. Ensure the system is properly purged and maintained under a positive pressure of hydrogen. Alternative hydrogen donors like ammonium (B1175870) formate (B1220265) can also be used in transfer hydrogenolysis, which can sometimes be milder.
-
Solvent and Additives: The choice of solvent is important. A mixture of a polar solvent like methanol (B129727) or ethanol (B145695) with an ester like ethyl acetate (B1210297) is often effective. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, but it should be used with caution to avoid degradation of the product.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of byproducts.
-
-
Data Presentation
Table 1: Comparison of Conditions for the Oxidative Coupling Step
| Entry | Oxidizing Agent | Ligand/Additive | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| 1 | CuCl₂ | TMEDA | CH₂Cl₂ | Room Temp | ~40-50 | Inferred from[1] |
| 2 | FeCl₃ | - | CH₃CN | 0 to Room Temp | Variable | General Method |
| 3 | K₃[Fe(CN)₆] | K₂CO₃ | Toluene/H₂O | Room Temp | ~30-45 | Inferred from[2] |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction scale.
Experimental Protocols
Key Experimental Protocol: Intramolecular Oxidative Phenolic Coupling
-
Precursor Preparation: Dissolve the glucose precursor bearing two appropriately protected galloyl groups at the O(4) and O(6) positions in a high-purity, dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen). The concentration should be kept low (e.g., 0.01 M) to favor intramolecular coupling.
-
Reagent Preparation: In a separate flask, prepare a solution of the copper(II) salt (e.g., CuCl₂) and the amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA) in the same solvent.
-
Reaction Execution: Slowly add the copper-amine complex solution to the solution of the precursor at room temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of a chelating agent like EDTA to remove the copper salts. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the desired HHDP-containing compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A high-level overview of the key stages in the total synthesis of this compound.
Troubleshooting Logic for Low Yield in Oxidative Coupling
References
Tellimagrandin I stability issues in aqueous solutions
Welcome to the technical support center for Tellimagrandin I. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage conditions. | Verify Storage Conditions: For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture.[1] Solutions should be freshly prepared. If storage is necessary, they should be kept at -80°C for no longer than six months, or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[1] |
| Appearance of new peaks in HPLC chromatogram. | This compound has degraded into smaller molecules. The most common degradation product is ellagic acid, which results from the hydrolysis of the ester bonds.[1] | Characterize the new peaks using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[1] Review storage and handling procedures to minimize degradation. Ensure the pH of solutions is controlled, as hydrolysis is pH-dependent.[1] |
| Discoloration of the this compound sample (e.g., yellowing or browning). | Oxidation of the phenolic moieties in the this compound structure. This can be accelerated by exposure to light, oxygen, and elevated temperatures.[1][2] | Store samples in amber vials or wrap containers in aluminum foil to protect from light.[1] Purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1] Always store at recommended low temperatures.[1] |
| Precipitation of the compound in aqueous assay media. | This compound has poor water solubility.[3] The final concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too low in the final aqueous medium to maintain solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[3] For cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid cytotoxicity, while still being sufficient to maintain solubility.[3] Perform a solvent toxicity control experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are temperature, light, pH, and the presence of oxygen.[1][2] As a complex polyphenol, it is susceptible to both hydrolysis and oxidation.[1]
-
Temperature: Elevated temperatures accelerate degradation reactions.[1][2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1][2]
-
pH: The hydrolysis of the ester linkages is catalyzed under both acidic and basic conditions.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the numerous phenol (B47542) groups in the molecule.[1][2]
Caption: Factors influencing the stability of this compound in aqueous solutions.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. The recommended conditions vary for solid and solution forms.
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C or -80°C | Long-term | Tightly sealed container, protect from light and moisture.[1] |
| Solution | -20°C | Up to 1 month | Prepare fresh if possible.[1] Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
For biological experiments, a common practice is to dissolve this compound in DMSO to create a stock solution and then dilute it in an appropriate aqueous buffer immediately before use.[1][3]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which cleaves its ester bonds. This process leads to the formation of smaller polyphenolic compounds, with ellagic acid being a major and commonly identified degradation product.[1] Other smaller galloyl and hexahydroxydiphenoyl (HHDP) glucose esters may also be formed. Under oxidative conditions, quinone-type structures can be generated, which may further react or polymerize.[1]
Caption: Simplified degradation pathways of this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity and degradation of this compound.
Objective: To separate and quantify this compound from its potential degradation products formed under various stress conditions.
1. HPLC System and Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., ~280 nm).
-
Column Temperature: 30-40°C.
2. Forced Degradation Studies
To confirm the method's ability to resolve the parent drug from its degradation products, forced degradation studies should be performed on a solution of this compound.[4][5]
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., 60°C) for a defined period. Neutralize the sample before injection.[4]
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N to 1 N NaOH) at room or elevated temperature. Neutralize the sample before injection.[4]
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]
-
Thermal Degradation: Expose the solid powder or a solution of this compound to high temperature (e.g., 80-100°C) for several hours.[5]
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.[5]
3. Sample Analysis and Method Validation
Analyze the stressed samples by HPLC. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the intact this compound peak. The method should then be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness.[6]
Caption: Workflow for a stability-indicating HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
Overcoming low solubility of Tellimagrandin I in cell culture media
Welcome to the Technical Support Center for Tellimagrandin I. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of this compound's low solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a natural ellagitannin, a type of polyphenol, found in various plants.[1] It is composed of two galloyl groups and one hexahydroxydiphenyl group attached to a glucose residue.[1] Like many complex polyphenols, its chemical structure makes it only slightly soluble in water and aqueous solutions, including standard cell culture media.[2] This poor solubility can lead to precipitation during experiments, resulting in inaccurate concentrations and unreliable data in cell-based assays.[3]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents. For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[4] Other potential solvents include acetone, chloroform, dichloromethane, and ethyl acetate, though these are less common for direct use in cell-based assays due to higher toxicity.[4] A concentrated stock solution should be prepared in a suitable solvent like DMSO, which is then diluted to the final working concentration in the aqueous assay medium.[3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between different cell lines and the duration of exposure.[5]
-
General Guideline: A final DMSO concentration of 0.1% is considered safe for most cell lines.[6] Many can tolerate up to 0.5% without significant cytotoxicity.[7]
-
Sensitive Cells: Primary cell cultures can be more sensitive, and a dose-response curve to determine viability at concentrations below 0.1% is recommended.[7]
-
Robust Cells: Some cell lines may tolerate concentrations up to 1% or even 2% for short-term assays.[5][6] It is critical to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line and assay conditions.[6] Always include a vehicle control (media with the same final DMSO concentration as the treatment group) in your experiments.
Q4: How can I tell if this compound has precipitated in my cell culture medium?
A4: Precipitation can be observed in several ways:
-
Visual Inspection: The medium may appear cloudy or turbid.
-
Microscopy: Small, crystalline particles or amorphous aggregates may be visible on the bottom of the culture plate or floating in the medium when viewed under a microscope.
-
Inconsistent Results: High variability in data between replicate wells or experiments can be an indicator of inconsistent compound solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately after adding this compound to the medium. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Optimize Solvent Concentration: If your cell line can tolerate it, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%). Always stay within the predetermined non-toxic limit for your cells.[3]2. Modify Dilution Method: Add the DMSO stock solution directly to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[8]3. Two-Step Dilution: First, create an intermediate dilution of this compound in a small volume of serum-containing medium. The proteins in the serum can sometimes help stabilize the compound. Then, add this intermediate dilution to the final culture volume. |
| Cells in the treatment group show high levels of death or stress, even at low this compound concentrations. | The final concentration of the solvent (DMSO) is toxic to the cells. | 1. Perform a Solvent Toxicity Assay: Determine the highest concentration of DMSO that does not affect the viability of your specific cell line (see Protocol 3).[5]2. Reduce Final Solvent Concentration: Lower the final DMSO concentration in your experiments to a safe level (typically ≤ 0.5%).[7] This may require preparing a more concentrated initial stock solution of this compound.3. Include a Vehicle Control: Always run a control group containing cells treated with the same final concentration of DMSO without this compound. This helps differentiate between solvent toxicity and compound-specific effects.[6] |
| Experimental results are inconsistent and not reproducible. | Inconsistent solubility and precipitation of this compound across different experiments. | 1. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from the frozen stock solution for each experiment. Avoid storing diluted solutions in aqueous media for extended periods.[4]2. Standardize the Protocol: Ensure the exact same procedure for dilution and addition to the culture is followed every time. Pay close attention to temperatures, mixing speeds, and incubation times.3. Check Stock Solution Integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its stability might be compromised. Prepare a fresh stock solution.[9] |
Quantitative Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Table 2: Recommended Final Concentrations of DMSO in Cell Culture
| Final DMSO Concentration | General Effect on Most Cell Lines | Reference(s) |
| ≤ 0.1% | Considered safe with minimal to no cytotoxic effects. | [6] |
| 0.1% - 0.5% | Generally well-tolerated by many cell lines. | [7][10] |
| 0.5% - 1.0% | May cause stress or reduced proliferation in some cell lines; requires validation. | [5][7] |
| > 1.0% | Often cytotoxic, especially with longer exposure times (>24 hours). | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of sterile, anhydrous DMSO to achieve a high concentration stock (e.g., 10 mM to 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is a sterilizing agent at high concentrations, for long-term storage, it is good practice to filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials. Store at -20°C or -80°C, protected from light. This minimizes freeze-thaw cycles which can degrade the compound.[9]
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Serial Dilution (in DMSO): If a dose-response curve is needed, perform serial dilutions of the high-concentration stock in 100% DMSO. This ensures that the same volume of DMSO solution is added to each well, keeping the final solvent concentration constant.[8]
-
Final Dilution (in Medium): While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock (or serially diluted stock) to achieve the final desired treatment concentration. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the DMSO stock to 1 mL of medium.
-
Immediate Use: Use the freshly prepared working solution immediately to treat the cells. Do not store this compound in aqueous media for extended periods.
Protocol 3: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density you would use for your main experiment and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Plot cell viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >95% viability compared to the 0% control) is the maximum tolerated concentration for your experiment.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB018804) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:79786-08-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Tellimagrandin I Degradation Product Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tellimagrandin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an ellagitannin, primarily degrades through two main pathways:
-
Hydrolysis: This involves the cleavage of ester bonds within the molecule. Hydrolysis can be catalyzed by acid, base, or enzymes.[1] This process leads to the formation of smaller polyphenolic compounds.
-
Oxidation: The numerous phenolic (galloyl) groups in the this compound structure are susceptible to oxidation.[1] This can be accelerated by factors such as exposure to light, oxygen, and elevated temperatures.
Q2: What are the expected degradation products of this compound?
A2: Based on its structure and known degradation pathways of similar ellagitannins, the expected degradation products of this compound include:
-
Gallic Acid: Formed by the hydrolysis of the galloyl ester groups.
-
Ellagic Acid: A common degradation product of ellagitannins, formed from the hexahydroxydiphenoyl (HHDP) group after hydrolysis.[1]
-
Galloyl and Hexahydroxydiphenoyl (HHDP) Glucose Esters: Intermediate products of partial hydrolysis, where some of the galloyl or HHDP groups are still attached to the glucose core.[1]
-
Quinone-type Structures: Formed as a result of the oxidation of the phenolic moieties. These can be highly reactive and may further polymerize.[1]
Q3: How can I monitor the stability of my this compound sample?
A3: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C or -80°C, protected from light and moisture in a tightly sealed container.[2]
-
In Solution: It is highly recommended to prepare solutions fresh before use. If storage is necessary, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -80°C. The pH of the solution should be controlled, as hydrolysis is pH-dependent.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid samples and solutions have been stored at the recommended low temperatures and protected from light and moisture.[2]
-
Check Solution Age and pH: If using a stock solution, verify its age and the pH of the buffer. Hydrolysis is accelerated at neutral to basic pH.[3]
-
Characterize New Peaks: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the new peaks. Compare the observed masses with the expected degradation products (Gallic Acid: 170.12 g/mol , Ellagic Acid: 302.19 g/mol ).
-
Perform Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative) and compare the resulting chromatograms with your sample.
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
Possible Cause: Suboptimal HPLC method parameters.
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: Adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.
-
Modify Mobile Phase Composition:
-
Vary the ratio of your organic solvent (acetonitrile or methanol).
-
Ensure an acid modifier (e.g., 0.1% formic acid or acetic acid) is present in both mobile phase components to improve peak shape for phenolic compounds.
-
-
Select an Appropriate Column: A high-resolution C18 column (e.g., ≤ 5 µm particle size) is generally suitable. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl column.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Optimizing the column temperature can also affect selectivity.
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
Possible Cause: In-source fragmentation, low ionization efficiency, or complex fragmentation patterns.
Troubleshooting Steps:
-
Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and maximize the intensity of the parent ion. Negative ion mode is often effective for phenolic compounds.
-
Perform MS/MS Fragmentation: Isolate the parent ion of the suspected degradation product in the mass spectrometer and perform tandem MS (MS/MS) to obtain a fragmentation pattern. This pattern can provide structural information.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products, aiding in their identification.
-
Isolate and Analyze by NMR: For unambiguous structure elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general starting point for a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.[2]
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to generate and identify degradation products.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).[3] Neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 min, 1, 2 hours) due to faster degradation.[3] Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[4]
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at a controlled temperature (e.g., 60-80°C) for a specified duration. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration. Analyze a control sample stored in the dark in parallel.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it appropriately with the initial mobile phase composition, and analyze using the stability-indicating HPLC method.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound to illustrate the expected outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| Acidic (0.1 M HCl, 80°C) | 2 | 85.2 | Gallic Acid, Ellagic Acid |
| 8 | 55.7 | Gallic Acid, Ellagic Acid, HHDP-glucose ester | |
| 24 | 20.1 | Gallic Acid, Ellagic Acid | |
| Basic (0.1 M NaOH, 40°C) | 0.5 | 45.3 | Gallic Acid, Ellagic Acid |
| 2 | 5.8 | Gallic Acid, Ellagic Acid | |
| Oxidative (3% H₂O₂, RT) | 8 | 90.5 | Oxidized products (quinone-type) |
| 24 | 75.2 | Oxidized products, Gallic Acid | |
| Thermal (Solid, 80°C) | 24 | 98.1 | Minor unidentified peaks |
| Photolytic (UV light) | 24 | 88.9 | Oxidized products |
Table 2: Identification of Major Degradation Products by LC-MS
| Degradation Product | Expected [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) | Identification |
| Gallic Acid | 169.01 | 169.01 | Confirmed |
| Ellagic Acid | 300.99 | 301.00 | Confirmed |
| HHDP-glucose ester (example) | ~481 | Varies | Tentative |
| Oxidized Product (example) | Varies | Varies | Tentative |
Visualizations
The following diagrams illustrate key workflows and pathways related to the degradation of this compound.
References
- 1. The complete biodegradation pathway of ellagitannins by Aspergillus niger in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in Tellimagrandin I bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving Tellimagrandin I. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a hydrolyzable tannin, specifically an ellagitannin, found in various plant species. It is known to exhibit a range of biological activities, including anti-tumor and anti-inflammatory properties. A key mechanism of action for this compound is the inhibition of protein phosphatase-1 (PP1) and -2A (PP2A), which are crucial regulators of numerous cellular signaling pathways.[1]
Q2: We are observing poor reproducibility in our this compound cytotoxicity assays. What are the likely causes?
Poor reproducibility in this compound bioassays can stem from several factors:
-
Compound Instability: this compound, like other ellagitannins, is susceptible to degradation in standard cell culture media. Factors such as physiological pH (around 7.4), incubation at 37°C, exposure to light, and the presence of dissolved oxygen can lead to its breakdown, reducing its effective concentration over the course of an experiment.
-
Interaction with Media Components: Components within the cell culture medium, including metal ions and reactive oxygen species, can contribute to the degradation of polyphenolic compounds like this compound.
-
Cell-Based Factors: Variations in cell line, passage number, and seeding density can all impact the cellular response to this compound.
-
Assay Interference: As a polyphenol, this compound may interfere with certain types of assays. For example, it has the potential to reduce tetrazolium salts (e.g., MTT) non-enzymatically, leading to inaccurate readings of cell viability.
Q3: How can we improve the stability of this compound in our experiments?
To enhance the stability and consistency of this compound in your bioassays, consider the following:
-
Proper Storage: Store this compound powder at -20°C or lower, protected from light and moisture.
-
Freshly Prepared Solutions: Prepare stock solutions in a suitable solvent like DMSO and use them immediately. If storage of stock solutions is necessary, aliquot and store at -80°C for short periods.
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions.
-
Control Incubation Time: Be mindful that the effective concentration of this compound may decrease over longer incubation periods. Consider shorter incubation times where experimentally feasible.
-
pH Considerations: While altering the pH of cell culture media is generally not advisable, be aware that the compound is more stable in acidic conditions.
Q4: Are there specific cell lines that are more or less sensitive to this compound?
Troubleshooting Guides
Problem: High Variability in IC50 Values
Possible Causes:
-
Inconsistent concentration of this compound due to degradation.
-
Variations in cell seeding density.
-
Pipetting errors.
-
Edge effects in multi-well plates.
Solutions:
-
Prepare fresh solutions of this compound for each experiment.
-
Ensure a uniform cell suspension before seeding and use a consistent cell number per well.
-
Use calibrated pipettes and proper pipetting techniques.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media.
Problem: No or Low Bioactivity Observed
Possible Causes:
-
Degradation of this compound.
-
Use of an inappropriate concentration range.
-
The chosen cell line is resistant to the effects of this compound.
-
The selected bioassay is not sensitive enough.
Solutions:
-
Use a fresh batch of this compound and prepare solutions immediately before use.
-
Perform a broad dose-response curve to identify the effective concentration range for your cell line.
-
Consider testing a panel of different cell lines to find a more sensitive model.
-
Explore alternative bioassays that measure different endpoints (e.g., apoptosis, specific protein phosphorylation).
Problem: Suspected Assay Interference
Possible Causes:
-
This compound, as a polyphenol, may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
The compound may interfere with fluorescent readouts through quenching or autofluorescence.
Solutions:
-
Include a "compound only" control (this compound in media without cells) to check for direct reduction of the assay reagent.
-
Consider using an alternative cytotoxicity assay that is less prone to interference from polyphenols, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
Quantitative Data
Table 1: Inhibitory Activity of this compound on Protein Phosphatases
| Enzyme Target | IC50 (µM) | Notes |
| Protein Phosphatase-1c (PP1c) | 0.20 | This compound shows preferential inhibition of PP1c over PP2A.[1] |
| Protein Phosphatase-2A (PP2A) | Higher than PP1c | The exact IC50 for PP2A is not specified but is higher than that for PP1c.[1] |
Table 2: Cytotoxicity of this compound on HeLa Cells
| Cell Line | Assay Duration | Effect | Concentration Range |
| HeLa | 24 hours | Suppressed viability | 5–50 µM |
Note: Comprehensive IC50 values for this compound across a wide range of cancer cell lines are not consistently reported in the literature. Researchers should determine the IC50 experimentally for their specific cell line and conditions.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is recommended to avoid potential interference of this compound with tetrazolium-based assays.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of freshly prepared this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with deionized water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate five times with 1% acetic acid and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of freshly prepared this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a standard curve and determine the percentage of NO production inhibition.
It is crucial to perform a cell viability assay (e.g., SRB assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Visualizations
Caption: A logical troubleshooting workflow for addressing poor reproducibility.
Caption: Proposed signaling pathway for this compound's effects.
Caption: A typical experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Enhancing the Bioavailability of Tellimagrandin I for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tellimagrandin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is attributed to several factors inherent to its structure as a large, hydrophilic ellagitannin. Like many polyphenols, it faces challenges with poor water solubility and limited permeability across the intestinal epithelium. Upon ingestion, this compound is unstable in the stomach and small intestine's pH, leading to hydrolysis. This process releases galloyl groups and the hexahydroxydiphenoyl (HHDP) group, which then forms ellagic acid (EA). The parent compound is generally too large and hydrophilic for significant absorption. The biological effects observed are largely due to its metabolites.
Q2: I am not detecting this compound in plasma samples after oral administration. Is my experiment failing?
A2: Not necessarily. For many large ellagitannins, the parent compound is often not detected in systemic circulation, even with enhanced formulations. Instead, you are more likely to detect its primary metabolite, ellagic acid (EA), and subsequent metabolites called urolithins, which are produced by the gut microbiota. Pharmacokinetic studies should, therefore, be designed to quantify both this compound and its key metabolites, particularly ellagic acid. For instance, a study on a Geraniin-phospholipid complex found no detectable parent compound in plasma but observed a significant increase in the plasma concentration of ellagic acid compared to the administration of free Geraniin.[1]
Q3: What are the expected metabolites of this compound that I should be looking for in vivo?
A3: The metabolic cascade of this compound begins with its hydrolysis to ellagic acid in the gastrointestinal tract. Subsequently, gut microbiota metabolize ellagic acid into a series of more bioavailable compounds known as urolithins. The general metabolic pathway is as follows:
-
This compound → Ellagic Acid → Urolithins (e.g., Urolithin A, Urolithin B)
Therefore, your analytical methods should be optimized to detect and quantify ellagic acid and various urolithins in plasma, urine, and fecal samples.
Q4: My this compound is precipitating in my aqueous vehicle for oral gavage. What can I do?
A4: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Use of Co-solvents: Prepare a stock solution in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) and then dilute it into your aqueous vehicle.[2] Ensure the final concentration of the organic solvent is non-toxic for your animal model.
-
pH Adjustment: Tellimagrandin II, a closely related compound, is more stable in acidic conditions.[3] Adjusting the pH of your vehicle to a slightly acidic range may improve the stability of this compound, though this needs to be compatible with your experimental goals and animal welfare.
-
Formulation Strategies: For in vivo studies requiring enhanced bioavailability, simple aqueous suspensions are often inadequate. Consider the formulation strategies detailed in the troubleshooting guide below.
Troubleshooting Guide
Issue 1: Low Bioavailability and High Variability in Pharmacokinetic Data
Possible Cause: Poor absorption of the parent compound and inter-individual differences in gut microbiota composition leading to variable metabolite profiles.
Solutions:
-
Phospholipid Complex (Phytosome) Formulation: Increasing the lipophilicity of this compound by complexing it with phospholipids (B1166683) can significantly enhance its absorption. This "phytosome" can be used directly or as an intermediate for further encapsulation.[1][4]
-
Solid Lipid Nanoparticles (SLNs): Encapsulating the this compound or its phospholipid complex into SLNs can protect it from degradation in the GI tract and improve its uptake.[5][6]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate this compound, offering controlled release and improved stability.[7]
Data Presentation: Comparison of Formulation Strategies for Ellagitannins
| Formulation Strategy | Key Components | Typical Size Range | Rationale for Bioavailability Enhancement | Reference Example |
| Phospholipid Complex (Phytosome) | This compound, Phosphatidylcholine | N/A (molecular complex) | Increases lipophilicity, improving passive diffusion across the intestinal membrane. | Geraniin-Phospholipid Complex[1] |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid (e.g., Glyceryl Monostearate), Surfactant (e.g., Polysorbate 80), this compound or its Phospholipid Complex | 50 - 1000 nm | Protects from degradation, controlled release, mucoadhesive properties, enhanced uptake by enterocytes. | Phyllanthi Tannin-Loaded SLNs[5][6] |
| Polymeric Nanoparticles | Polymer (e.g., PLGA), this compound | 100 - 500 nm | Protects from enzymatic degradation, sustained release, potential for targeted delivery. | Ellagic Acid-Loaded PLGA Nanoparticles[7] |
Issue 2: Low Encapsulation Efficiency in Lipid-Based Formulations
Possible Cause: The hydrophilic nature of this compound leads to its poor partitioning into the lipid matrix of nanoparticles during formulation.
Solutions:
-
Double Emulsion Technique (w/o/w): This method is better suited for encapsulating hydrophilic molecules in a lipid carrier.
-
Create a Phospholipid Complex First: As mentioned above, forming a more lipophilic this compound-phospholipid complex prior to encapsulation will improve its affinity for the lipid core of the nanoparticle.[8]
-
Optimize Drug-to-Lipid Ratio: An excessively high concentration of this compound can lead to poor encapsulation and crystallization on the nanoparticle surface. Systematically test different ratios to find the optimal loading capacity.
Experimental Protocols
Protocol 1: Preparation of this compound - Phospholipid Complex (Phytosome)
Objective: To increase the lipophilicity of this compound to enhance its oral absorption.
Materials:
-
This compound
-
Soy Phosphatidylcholine
-
n-Hexane
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and soy phosphatidylcholine in a 1:2 molar ratio in a minimal amount of dichloromethane in a round-bottom flask.[8]
-
Complex Formation: Stir the solution at room temperature for 2 hours to facilitate the formation of the complex. The solution should be clear.
-
Solvent Evaporation: Remove the dichloromethane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A thin film of the complex will form on the flask wall.
-
Precipitation and Washing: Re-dissolve the film in a small volume of DCM. Add this solution dropwise into n-hexane (at a 1:10 v/v ratio of DCM to hexane) while stirring continuously. The complex will precipitate.[8]
-
Collection and Drying: Collect the precipitate by filtration or centrifugation. Wash the precipitate with n-hexane to remove any uncomplexed lipid. Dry the final this compound-Phospholipid complex in a vacuum oven at 40°C for 24 hours.[8]
-
Characterization: Characterize the complex using FTIR, DSC, and XRD to confirm the interaction and assess the loss of crystallinity.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound (or its phospholipid complex) to improve its stability and oral absorption.
Materials:
-
This compound or this compound-Phospholipid Complex
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified Water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the this compound or its phospholipid complex to the molten lipid and stir until a homogenous lipid phase is obtained.[8]
-
Aqueous Phase Preparation: Heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water.
-
Pre-emulsion Formation: Add the hot lipid phase dropwise into the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., 8000-10000 rpm) for 10-15 minutes to form a coarse emulsion.[8]
-
Homogenization: Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Mandatory Visualizations
Signaling Pathways
Caption: Metabolic pathway of this compound after oral administration.
Caption: Hypothesized anti-inflammatory signaling pathway of Tellimagrandin.
Experimental Workflows
Caption: Workflow for preparing this compound-Phospholipid Complex.
Caption: Workflow for preparing this compound-loaded SLNs.
References
- 1. Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug-Phospholipid Complex-a Go Through Strategy for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phyllanthi Tannin Loaded Solid Lipid Nanoparticles for Lung Cancer Therapy: Preparation, Characterization, Pharmacodynamics and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Preventing oxidation of Tellimagrandin I during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Tellimagrandin I to prevent oxidative degradation. Adherence to these protocols is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Symptom | Probable Cause | Recommended Solution |
| Discoloration of Solid Compound or Solution (Yellowing/Browning) | Oxidation of the phenolic groups in the this compound structure. This is accelerated by exposure to oxygen, light, and elevated temperatures. | Store the solid compound and solutions at recommended low temperatures (-20°C or -80°C). Protect from light by using amber vials or by wrapping containers in aluminum foil. For solutions, purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure. |
| Appearance of New Peaks or a Decrease in the Main Peak in HPLC Analysis | Degradation of this compound. The most common degradation pathway is hydrolysis of the ester bonds, leading to the formation of ellagic acid and other smaller molecules. | Review storage and handling procedures. Ensure solutions are prepared fresh whenever possible. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Maintain a controlled pH for solutions, as hydrolysis can be catalyzed by acidic or basic conditions. |
| Loss of Biological Activity or Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Strictly adhere to the recommended storage conditions. For long-term storage of the solid compound, use -20°C or -80°C and protect from light and moisture. Prepare solutions fresh before use. If solutions must be stored, keep them at -80°C for no more than six months or at -20°C for up to one month.[1] |
| Precipitation of the Compound in Aqueous Solutions | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For in vitro assays, dilute the stock solution to the final working concentration in the aqueous medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for DMSO in cell-based assays). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
A1: The degradation of this compound, a complex polyphenol, is primarily caused by four main factors:
-
Oxidation: The numerous phenolic hydroxyl groups in its structure are susceptible to oxidation, especially when exposed to oxygen in the air.[1]
-
Hydrolysis: The ester linkages in the molecule can be cleaved, particularly in non-neutral pH conditions, leading to the formation of ellagic acid and other derivatives.[1]
-
Temperature: Elevated temperatures accelerate the rates of both oxidation and hydrolysis.[1]
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate and propagate degradative reactions.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Q3: I need to store this compound in solution. What is the best practice?
A3: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable, prepare a stock solution in a suitable anhydrous solvent (e.g., DMSO), dispense it into single-use aliquots, and store at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: My this compound solution has changed color. Can I still use it?
A4: A color change, typically to yellow or brown, is a visual indicator of oxidation.[1] Using a discolored solution is not recommended as it indicates that the compound has degraded, which will lead to inaccurate and non-reproducible results. The presence of oxidation products could also lead to unexpected off-target effects in biological assays.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation product of this compound through hydrolysis is ellagic acid.[2] Oxidative processes can lead to the formation of quinone-type structures, which can further react or polymerize, contributing to the discoloration of the sample.[1]
Data Presentation
While specific quantitative stability data for this compound is limited in the literature, the following table provides an expected stability profile based on data from the closely related ellagitannin, Tellimagrandin II, and general principles for phenolic compounds.
| Storage Condition | Form | Expected Stability | Recommendation |
| -80°C, protected from light and moisture | Solid | > 1 year | Optimal for long-term storage |
| -20°C, protected from light and moisture | Solid | Up to 1 year | Suitable for long-term storage |
| 4°C, protected from light and moisture | Solid | Weeks to months | Not recommended for long-term storage |
| Room Temperature, exposed to light and air | Solid | Days to weeks | Avoid |
| -80°C in anhydrous DMSO, aliquoted | Solution | Up to 6 months[1] | Best practice for storing solutions |
| -20°C in anhydrous DMSO, aliquoted | Solution | Up to 1 month[1] | Acceptable for short-term storage |
| 4°C in aqueous buffer | Solution | Hours to days | Not recommended; prepare fresh |
| Room Temperature in aqueous buffer | Solution | Minutes to hours | Avoid |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments and to store it under conditions that minimize degradation.
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amber, screw-cap microcentrifuge tubes or vials
-
Argon or nitrogen gas with a gentle stream delivery system
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently vortexed and/or sonicated in a water bath.
-
Once fully dissolved, purge the headspace of the tube with a gentle stream of argon or nitrogen gas for 10-15 seconds to displace oxygen.
-
Immediately cap the tube tightly.
-
For single-use aliquots, dispense the stock solution into smaller amber vials, purging each with inert gas before sealing.
-
Label the tubes clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To monitor the stability of this compound in solution under specific conditions over time.
-
Materials:
-
This compound stock solution
-
Desired solvent or buffer system for the stability test
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired test buffer or solvent.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram and peak area for this compound.
-
Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the t=0 sample.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the this compound peak.
-
The appearance of new peaks, which may correspond to degradation products like ellagic acid.
-
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
-
Visualizations
References
Technical Support Center: Refinement of Tellimagrandin I Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Tellimagrandin I from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during purification?
A1: The degradation of this compound, a hydrolyzable tannin, is primarily caused by hydrolysis and oxidation. Key factors that accelerate degradation include elevated temperatures, exposure to light (especially UV), non-optimal pH conditions (both acidic and basic extremes can catalyze hydrolysis), and the presence of oxygen.[1]
Q2: How can I minimize the degradation of this compound during extraction and purification?
A2: To minimize degradation, it is recommended to work at low temperatures (e.g., 4°C) throughout the extraction and purification process.[2] Protect samples from light by using amber-colored glassware or covering containers with aluminum foil. Maintaining a slightly acidic pH can improve stability.[3] Additionally, the use of antioxidants, such as ascorbic acid (e.g., 0.1% in the extraction solvent), can help prevent oxidative degradation.[4]
Q3: What is the most effective method for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most accurate and widely used method for monitoring the purity and quantification of this compound.[2] This technique allows for the separation of this compound from its degradation products and other impurities.[1]
Q4: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?
A4: Broad peaks in the NMR spectrum of this compound can be due to several factors. The presence of residual paramagnetic impurities can cause significant line broadening. Sample aggregation at higher concentrations due to the stacking of large aromatic rings can also lead to broadened signals. Furthermore, the restricted rotation around the biaryl bonds of the hexahydroxydiphenoyl (HHDP) group can result in the presence of multiple conformers (rotamers) that are slowly interconverting, causing broad peaks.
Q5: How should I store purified this compound to ensure its stability?
A5: For long-term stability, purified this compound should be stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C or -80°C. It is crucial to protect the compound from light and moisture.[1] If short-term storage in solution is necessary, use degassed solvents to minimize oxygen content and maintain a slightly acidic pH.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The solvent system may not be optimal for extracting this compound from the plant matrix. | Use an 80% acetone (B3395972) in water (v/v) solution, which has been shown to provide a high relative yield of ellagitannins.[2] Ensure the plant material is finely powdered to maximize surface area for extraction.[2] |
| Degradation During Extraction: High temperatures or prolonged extraction times can lead to the breakdown of this compound. | Perform extraction at a low temperature (e.g., 4°C) and for a controlled duration.[2] Add an antioxidant like ascorbic acid to the extraction solvent to prevent oxidation.[4] | |
| Inefficient Chromatographic Separation: Poor recovery from chromatography columns can be due to irreversible adsorption or co-elution with other compounds. | Optimize the mobile phase and gradient for HPLC. Consider using a combination of chromatography techniques, such as an initial cleanup with Sephadex LH-20 followed by preparative HPLC for final purification.[1][3] | |
| Peak Broadening or Tailing in HPLC | Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. | Reduce the injection volume or dilute the sample. For preparative scale, use a column with a higher loading capacity.[3] |
| Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of this compound. | Use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to suppress silanol ionization. Alternatively, use an end-capped column.[3] | |
| Inappropriate Mobile Phase: The solvent strength or composition may not be suitable for the separation. | Optimize the mobile phase gradient. A shallower gradient can often improve resolution. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727).[3] | |
| Presence of Impurities in the Final Product | Co-extraction of Other Compounds: Pigments like chlorophyll (B73375) and other phenolics are often co-extracted. | A preliminary fractionation step using a non-polar solvent (e.g., diethyl ether) can help remove lipophilic impurities.[5] |
| Incomplete Chromatographic Resolution: Closely eluting compounds may not be fully separated. | Employ a multi-step purification strategy. For example, use size-exclusion chromatography (Sephadex LH-20) followed by reversed-phase HPLC.[1][5] | |
| Variable Retention Times in HPLC | Fluctuations in Mobile Phase Composition: Small variations in solvent ratios can affect retention times. | Ensure accurate and consistent preparation of the mobile phase. Use an HPLC system with a reliable gradient proportioning valve.[3] |
| Temperature Variations: Changes in column temperature can alter mobile phase viscosity and interaction kinetics. | Use a column oven to maintain a constant and controlled temperature.[3] | |
| Insufficient Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection. | Ensure the column is flushed with at least 10 column volumes of the initial mobile phase between runs.[3] |
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and purification of ellagitannins, including this compound.
Table 1: Influence of Extraction Solvent on Ellagitannin Yield and Purity
| Extraction Solvent | Relative Yield (%) | Purity (%) |
| 80% Acetone (v/v) | 100 | 92 |
| 70% Acetone (v/v) | 95 | 88 |
| 80% Methanol (v/v) | 85 | 85 |
| 70% Ethanol (v/v) | 78 | 82 |
| Water | 60 | 75 |
Data is representative for ellagitannins and provides a general comparison.[2]
Table 2: Purification of an Ellagitannin Hydrolysis Product (Ellagic Acid)
| Purification Method | Starting Material | Final Yield | Final Purity |
| Mechanochemical-Assisted Extraction followed by Macroporous Resin Adsorption | Phyllanthus urinaria L. | 10.2 mg/g | >97% |
This table illustrates the yield and purity achievable for a related compound, ellagic acid, which is a hydrolysis product of this compound.[6]
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
This protocol outlines the initial steps for extracting and fractionating this compound from plant material.
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Macerate the powder in a solution of 80% acetone in water (v/v) containing 0.1% ascorbic acid at 4°C for several hours with agitation.[4][7]
-
Centrifuge the mixture to pellet the solid material and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure maximum recovery.
-
Combine the supernatants and evaporate the acetone under reduced pressure at a temperature not exceeding 40°C.[2]
-
-
Solvent Partitioning:
-
The resulting aqueous extract is then subjected to sequential liquid-liquid extraction.
-
First, partition the aqueous solution with diethyl ether to remove non-polar compounds. Repeat this step three times.
-
Next, partition the remaining aqueous layer with ethyl acetate (B1210297). This fraction is often enriched with this compound. Repeat this step three times.
-
Finally, partition the remaining aqueous layer with water-saturated n-butanol.[5]
-
Concentrate each of the solvent fractions using a rotary evaporator. The ethyl acetate fraction is typically carried forward for further purification of this compound.[5]
-
Protocol 2: Chromatographic Purification of this compound
This protocol describes the purification of this compound from the enriched ethyl acetate fraction.
-
Initial Cleanup with Sephadex LH-20:
-
Swell Sephadex LH-20 resin in 100% methanol and pack it into a column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto the column.
-
Wash the column with methanol to elute non-adsorbed compounds.
-
Elute the tannin fraction, which includes this compound, with a mixture of 70% acetone and 30% water.[8]
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Evaporate the acetone from the collected fractions and lyophilize to obtain a tannin-enriched powder.
-
-
Preparative Reversed-Phase HPLC:
-
The final purification is achieved using preparative HPLC with a C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is employed. The specific gradient profile should be optimized for the specific column and system. A shallow gradient is often necessary for good resolution.
-
Detection: Monitor the elution profile at 280 nm.[5]
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Lyophilize the collected fractions to obtain pure this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. utupub.fi [utupub.fi]
- 5. Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing Batch-to-Batch Variability in Tellimagrandin I Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing batch-to-batch variability in the chemical synthesis of Tellimagrandin I. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support consistent and high-yield production of this valuable ellagitannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent synthesis important?
A1: this compound is a hydrolyzable tannin, a type of polyphenol, with demonstrated anti-tumor properties.[1] Its consistent synthesis is crucial for reliable preclinical and clinical studies, ensuring that observed biological effects are attributable to the compound itself and not to variations in purity or impurity profiles between batches.
Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?
A2: The primary sources of variability in the synthesis of this compound and other polyphenols can be broadly categorized as:
-
Purity and Reactivity of Starting Materials: Impurities or degradation in precursors can significantly impact reaction efficiency and byproduct formation.
-
Reaction Conditions: Minor deviations in temperature, reaction time, stoichiometry, and catalyst activity can lead to inconsistent yields and purity.
-
Solvent and Reagent Quality: The presence of moisture or other contaminants in solvents and reagents can interfere with the reaction.
-
Purification Method: Inconsistencies in the purification process, such as variations in chromatography conditions, can affect the final purity of the product.
Q3: What are the key chemical reactions involved in the synthesis of this compound?
A3: The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups on a glucose core, esterification with gallic acid derivatives, and a crucial intramolecular oxidative coupling to form the characteristic hexahydroxydiphenoyl (HHDP) group.[2] The final step often involves the deprotection of the hydroxyl groups.[3]
Q4: What analytical techniques are recommended for assessing the purity and consistency of synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining purity and quantifying impurities.[4][5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide an absolute purity value and structural confirmation.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended actions to mitigate variability.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress closely using Thin Layer Chromatography (TLC) or HPLC. Optimize reaction time and temperature based on monitoring. |
| Degradation of starting materials or product: Presence of oxygen, light, or incompatible reagents. | Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Protect light-sensitive compounds from light. Verify the compatibility of all reagents. | |
| Suboptimal stoichiometry: Incorrect molar ratios of reactants or catalyst. | Carefully calculate and accurately weigh all reactants and catalysts. Consider performing small-scale optimizations to determine the ideal stoichiometry. | |
| Low Purity | Formation of byproducts: Side reactions due to incorrect temperature, presence of impurities, or reactive intermediates. | Analyze crude product by HPLC-MS to identify potential byproducts. Adjust reaction conditions (e.g., lower temperature, different solvent) to disfavor byproduct formation. Oxidative coupling steps are particularly prone to side reactions, so careful control of the oxidizing agent and conditions is critical.[8] |
| Incomplete removal of protecting groups: Inefficient deprotection step. | Ensure the chosen deprotection conditions are suitable for all protecting groups and are carried out to completion. Monitor the deprotection reaction by TLC or HPLC. | |
| Residual solvents or reagents: Inadequate purification. | Optimize the purification method (e.g., recrystallization solvent system, chromatography gradient). Use techniques like NMR to check for residual solvents. | |
| Inconsistent Physical Properties (Color, Solubility) | Presence of impurities: Even small amounts of colored impurities can affect the appearance of the final product. | Implement rigorous purification protocols. Characterize the impurities to understand their origin and take steps to prevent their formation. |
| Polymorphism: Different crystalline forms of the final product. | Control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. |
Data Presentation
| Batch ID | Starting Material Lot # | Reaction Time (h) | Reaction Temperature (°C) | Crude Yield (g) | Final Yield (g) | Purity by HPLC (%) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| TGI-2025-01 | SM-A-123 | 24 | 25 | 1.2 | 0.85 | 98.5 | 0.5 | 0.3 |
| TGI-2025-02 | SM-A-123 | 24.5 | 26 | 1.1 | 0.78 | 97.9 | 0.8 | 0.4 |
| TGI-2025-03 | SM-B-456 | 24 | 25 | 1.3 | 0.92 | 99.1 | 0.3 | 0.2 |
Experimental Protocols
General Protocol for a Key Step: Oxidative Coupling
This protocol is a generalized representation based on common practices in ellagitannin synthesis and should be adapted and optimized for specific substrates and reaction scales.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the protected galloyl-glucose precursor in a suitable dry solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Add the oxidative coupling reagent (e.g., a copper(II)-amine complex or a hypervalent iodine reagent) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate (B1220275) for iodine-based oxidants).
-
Workup: Perform an aqueous workup to remove inorganic salts. Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient.
Analytical Method: Purity Assessment by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components.
Mandatory Visualizations
Logical Workflow for Troubleshooting Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting and addressing batch-to-batch variability in this compound synthesis.
Signaling Pathway of this compound in HeLa Cells
Caption: Proposed signaling pathway of this compound in HeLa cells, leading to attenuated tumor phenotype.[1]
References
- 1. This compound enhances gap junctional communication and attenuates the tumor phenotype of human cervical carcinoma HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity Artifacts of Tellimagrandin I in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts when assessing the cytotoxicity of Tellimagrandin I in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to in vitro artifacts?
This compound is an ellagitannin, a type of polyphenol. Like many polyphenols, its structure contains multiple hydroxyl groups that make it chemically reactive. This reactivity can lead to several artifacts in in-vitro assays, including direct interference with assay reagents, instability in cell culture media, and non-specific effects due to its pro-oxidant and protein-precipitating properties.
Q2: My MTT/XTT/WST-1 assay shows increased cell viability at high concentrations of this compound. Is this real?
This is a common artifact. Polyphenols like this compound can directly reduce tetrazolium salts (the basis of MTT, XTT, and WST-1 assays) to formazan, the colored product that is measured to determine cell viability.[1] This chemical reduction is independent of cellular metabolic activity and can lead to a false-positive signal, making the compound appear less toxic or even protective.[1][2]
Q3: How stable is this compound in my cell culture medium?
This compound, as a hydrolyzable tannin, is likely unstable at the neutral to slightly alkaline pH of standard cell culture media (e.g., DMEM, RPMI-1640), which is typically around 7.4.[3] This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, affecting reproducibility. Factors such as incubation temperature (37°C), light exposure, and the presence of metal ions in the medium can accelerate its degradation.[3][4]
Q4: Can this compound act as both an antioxidant and a pro-oxidant?
Yes, polyphenols can exhibit dual antioxidant and pro-oxidant behavior.[5][6] While they can scavenge free radicals (antioxidant effect), they can also generate reactive oxygen species (ROS) in cell culture media, especially in the presence of metal ions.[5] This pro-oxidant activity can induce oxidative stress and contribute to cytotoxicity, which may be a desired effect but can also be an artifact of the in-vitro system.
Q5: I observe a precipitate in my culture wells after adding this compound. What should I do?
Tannins are known for their ability to bind to and precipitate proteins.[7] The precipitate you observe could be this compound complexed with proteins from the fetal bovine serum (FBS) in your culture medium. This can reduce the bioavailable concentration of the compound and may also have non-specific effects on the cells.
Troubleshooting Guides
Issue 1: Inaccurate Cell Viability Data from Tetrazolium-Based Assays (MTT, XTT, WST-1)
| Symptom | Probable Cause | Solution |
| Unexpectedly high cell viability or a bell-shaped dose-response curve. | Direct reduction of the tetrazolium salt by this compound.[1] | 1. Run a cell-free control: Incubate this compound with the assay reagent in cell-free medium. A color change indicates direct interference. 2. Use an alternative assay: Switch to a non-tetrazolium-based method such as the Sulforhodamine B (SRB) assay (measures total protein), a crystal violet assay, or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).[1] 3. Wash cells before adding reagent: For adherent cells, carefully wash the cells with PBS after the treatment period and before adding the assay reagent to remove any residual this compound. |
| High background absorbance in control wells. | Degradation of the assay reagent or contamination. | Use fresh, high-quality reagents and sterile technique. |
Issue 2: Compound Instability and Precipitation
| Symptom | Probable Cause | Solution |
| Inconsistent results between experiments. | Degradation of this compound in the culture medium.[3] | 1. Prepare fresh solutions: Prepare this compound working solutions immediately before each experiment from a frozen stock. 2. Minimize incubation time: If possible, reduce the incubation time of the compound with the cells. 3. Perform a stability test: Use HPLC to quantify the concentration of this compound in your culture medium over the time course of your experiment.[3] |
| Visible precipitate in culture wells. | Protein precipitation by this compound.[7] | 1. Reduce serum concentration: If your cell line allows, reduce the percentage of FBS in the culture medium. 2. Use serum-free medium: For short-term experiments, consider using a serum-free medium during the treatment period. 3. Centrifuge before analysis: If the precipitate interferes with endpoint measurements, centrifuge the plates and transfer the supernatant to a new plate for analysis. |
Issue 3: Pro-oxidant and Other Non-specific Effects
| Symptom | Probable Cause | Solution |
| High levels of cytotoxicity that are not reproducible with other methods. | Generation of reactive oxygen species (ROS) in the cell culture medium.[5] | 1. Include antioxidants in controls: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect. 2. Use catalase in controls: Add catalase to the medium to decompose any hydrogen peroxide generated by the compound.[5] |
| General cellular stress responses not related to a specific pathway. | Non-specific protein binding and enzyme inhibition. | 1. Use lower, physiologically relevant concentrations. 2. Validate findings with multiple, mechanistically different assays. |
Quantitative Data Summary
The following tables summarize IC50 values for compounds structurally related to this compound, as specific data for this compound is limited in publicly available literature. This data should be used as a reference and not as a direct substitute for experimentally determined values for this compound.
Table 1: Cytotoxicity of Tellimagrandin II (a close analog) in various cell lines.
| Cell Line | Cell Type | Assay | Concentration / IC50 | Effect |
| MCF-7aro | Human Breast Cancer | Not Specified | 200 µg/mL | Pro-apoptotic |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified | Cytotoxic |
| HeLa | Human Cervical Cancer | Not Specified | Not Specified | Cytotoxic |
| MCF-10A | Normal Human Breast | Not Specified | 200 µg/mL | No pro-apoptotic effects |
| Normal Cervical Fibroblasts | Normal Human Cervical | Not Specified | 108.0 µg/mL | - |
| PBMCs | Human Peripheral Blood Mononuclear Cells | WST-1 | 100 µM | No significant cytotoxicity |
Data sourced from a technical safety and toxicity profile for Tellimagrandin II.[8]
Experimental Protocols
Protocol 1: Cell-Free Assay to Detect Interference with MTT Assay
-
Prepare Solutions: Prepare a series of dilutions of this compound in your cell culture medium without cells. Also, prepare a solution of the MTT reagent according to the manufacturer's instructions.
-
Incubation: Add the this compound dilutions to a 96-well plate. Add the MTT reagent to each well.
-
Read Absorbance: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 570 nm.
-
Analysis: A significant increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT.[9]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm.
Protocol 3: Protein Precipitation Assay
-
Prepare Protein Solution: Prepare a solution of a standard protein (e.g., bovine serum albumin, BSA) at a known concentration in a suitable buffer.
-
Treatment: Add different concentrations of this compound to the protein solution.
-
Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Quantify Remaining Protein: Carefully collect the supernatant and measure the protein concentration using a compatible protein assay (e.g., BCA assay, being mindful of potential interference).
-
Analysis: A decrease in the protein concentration in the supernatant indicates that this compound has precipitated the protein.[7]
Visualizations
Caption: Troubleshooting workflow for this compound cytotoxicity assays.
Caption: Potential signaling pathways affected by this compound.
Caption: Decision tree for identifying and addressing potential artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Strategies in the Study of the Pro-Oxidant Nature of Polyphenol Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein precipitation In Vitro as a measure of chemical-induced cytotoxicity: an EDIT sub-programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tellimagrandin I Interference in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating the interference of Tellimagrandin I in high-throughput screening (HTS) assays. This compound, an ellagitannin, is a type of polyphenolic compound known for its potential to act as a Pan-Assay Interference Compound (PAIN), leading to false-positive results. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Troubleshooting Guides
Issue 1: Apparent Inhibition Observed Across Multiple, Unrelated HTS Assays
Question: My HTS campaign has identified this compound as a hit against several unrelated targets. Is this a true inhibitor, or could it be an artifact?
Answer: It is highly probable that this compound is producing false-positive results. Polyphenolic compounds like this compound are known to interfere with a wide range of assays through various mechanisms.
Troubleshooting Steps:
-
Review the Chemical Structure: this compound's structure contains multiple galloyl groups, which are known to be reactive and can contribute to non-specific interactions.
-
Perform Control Experiments: Conduct a series of counter-screens to identify the mechanism of interference. Key experiments to consider are detailed in the Experimental Protocols section and include:
-
Detergent-Based Assay: To test for aggregation-based inhibition.
-
Redox Activity Assay: To determine if the compound is redox-active.
-
Protein Precipitation Assay: To assess if the compound non-specifically precipitates proteins.
-
-
Analyze Dose-Response Curves: Look for unusually steep Hill slopes, which can be indicative of compound aggregation.
-
Vary Enzyme Concentration: For enzymatic assays, a true inhibitor's IC50 should be independent of the enzyme concentration, whereas the apparent potency of an aggregator will often decrease as the enzyme concentration increases.
Issue 2: High Variability in IC50 Values for this compound
Question: I am observing inconsistent IC50 values for this compound in replicate experiments or when assay conditions are slightly modified. What could be the cause?
Answer: Variability in IC50 values is a common characteristic of promiscuous inhibitors and can be attributed to several factors related to the compound's mechanism of interference.
Troubleshooting Steps:
-
Check for Aggregation: Compound aggregation is highly sensitive to factors such as buffer composition, pH, and concentration. Use Dynamic Light Scattering (DLS) to directly observe aggregate formation under your assay conditions.
-
Evaluate Redox Cycling: If this compound is redox cycling, its apparent activity can be influenced by the presence of reducing agents (e.g., DTT) in the assay buffer and the oxygen concentration.
-
Assess Compound Purity and Stability: Impurities in the compound stock or degradation over time can lead to inconsistent results. Verify the purity of your this compound sample using analytical techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
A1: this compound is an ellagitannin, a class of hydrolyzable tannins found in various plant species.[1] Its polyphenolic structure makes it a potential Pan-Assay Interference Compound (PAIN), which are molecules that tend to show activity in a wide range of HTS assays through non-specific mechanisms, leading to a high rate of false-positive hits.[2]
Q2: What are the primary mechanisms of HTS interference by this compound?
A2: Based on its chemical class, this compound is likely to interfere with HTS assays through one or more of the following mechanisms:
-
Protein Precipitation: Tannins are well-known for their ability to bind and precipitate proteins non-specifically, which can appear as inhibition in many assay formats.[2][3]
-
Redox Activity: Ellagitannins can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide. These ROS can damage proteins or interfere with assay components, causing a false signal.[2][3]
-
Compound Aggregation: At micromolar concentrations, many promiscuous inhibitors form colloidal aggregates that sequester and non-specifically inhibit enzymes.[2]
-
Covalent Modification: The reactive functional groups in ellagitannins can potentially form covalent bonds with nucleophilic residues (e.g., cysteine) on proteins, leading to irreversible inhibition.[4]
Q3: How can I prevent or minimize interference from this compound in my assays?
A3: While it may not be possible to completely eliminate interference, the following strategies can help:
-
Add Non-Ionic Detergents: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help to disrupt compound aggregates.
-
Include Scavengers: For suspected redox activity, the addition of antioxidants or catalase can help mitigate the effects of ROS.
-
Use Orthogonal Assays: Confirm any hits from a primary screen using a secondary, orthogonal assay that employs a different detection method or principle.
-
Perform Counter-Screens Early: Routinely run counter-screens for common interference mechanisms (e.g., autofluorescence, luciferase inhibition) on all hits from your primary screen.
Q4: Are there any specific signaling pathways that are particularly susceptible to interference by this compound?
A4: Due to its non-specific nature, this compound can potentially interfere with any signaling pathway being investigated. However, pathways involving redox-sensitive enzymes or proteins that are prone to aggregation may be particularly susceptible.
Data Presentation
Table 1: Expected IC50 Values of this compound in Various Assay Types
| Assay Target/Type | Expected IC50 Range (µM) | Potential Interference Mechanism(s) |
| Kinase Assays | Low to mid µM | Protein Precipitation, Aggregation |
| Protease Assays | Low to mid µM | Protein Precipitation, Aggregation, Covalent Modification |
| GPCR Binding Assays | Mid to high µM | Aggregation, Non-specific binding |
| Reporter Gene Assays (e.g., Luciferase) | Variable | Direct enzyme inhibition, Redox effects, Cytotoxicity |
| Cell Viability Assays | Low to mid µM | Cytotoxicity, Interference with assay reagents (e.g., MTT) |
Table 2: Effect of Assay Conditions on the Apparent Activity of this compound
| Assay Condition | Expected Outcome for a Promiscuous Inhibitor | Rationale |
| Addition of 0.01% Triton X-100 | Significant increase in IC50 | Disruption of compound aggregates. |
| Increased Enzyme Concentration | Increase in apparent IC50 | Stoichiometric sequestration of the enzyme by aggregates. |
| Presence of Reducing Agents (e.g., DTT) | Variable effect on IC50 | Can enhance or diminish redox cycling activity. |
| Pre-incubation with Target Protein | Decrease in apparent IC50 | May promote covalent modification or irreversible binding. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Methodology:
-
Prepare two sets of dose-response curves for this compound in your primary assay.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Run the assays in parallel and determine the IC50 values for both conditions.
-
Data Analysis: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is, at least in part, due to aggregation.
Protocol 2: Redox Activity Assay
Objective: To assess the redox cycling potential of this compound.
Methodology:
-
Prepare a dilution series of this compound in a suitable buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5).
-
Prepare a solution of a redox-sensitive dye, such as Resazurin (10 µM), in the same buffer, supplemented with a reducing agent like Dithiothreitol (DTT, 100 µM).
-
In a 96-well plate, mix equal volumes of the this compound dilutions and the Resazurin/DTT solution.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the change in fluorescence or absorbance over time. The conversion of Resazurin to the highly fluorescent Resorufin can be measured to determine the rate of redox cycling.
-
Data Analysis: An increase in the rate of Resorufin formation in the presence of this compound indicates redox activity.
Protocol 3: Protein Precipitation Assay
Objective: To quantify the ability of this compound to precipitate a model protein.
Methodology:
-
Prepare a solution of this compound at a known concentration in an appropriate buffer (e.g., 0.2 M acetate (B1210297) buffer, pH 4.5).
-
Prepare a solution of a standard protein, such as Bovine Serum Albumin (BSA), in the same buffer.
-
Mix the this compound solution with the BSA solution and incubate at room temperature with shaking for a defined period (e.g., 1 hour).
-
Centrifuge the mixture to pellet the precipitated protein-tannin complex.
-
Carefully remove the supernatant.
-
Quantify the amount of protein in the pellet. This can be done by dissolving the pellet in a suitable solvent and measuring the protein concentration using a standard protein assay (e.g., BCA assay).
-
Data Analysis: The amount of precipitated protein can be correlated with the concentration of this compound to determine its protein precipitation capacity.
Visualizations
Caption: Workflow for identifying HTS assay interference.
Caption: Aggregation-based interference mechanism.
Caption: Redox cycling interference pathway.
References
- 1. This compound | C34H26O22 | CID 73179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Tellimagrandin I and Tellimagrandin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of two closely related ellagitannins, Tellimagrandin I and Tellimagrandin II. While both compounds have demonstrated potential as anticancer agents, this document aims to objectively present the available experimental data on their efficacy, mechanisms of action, and the signaling pathways they modulate.
Quantitative Analysis of Anticancer Activity
Direct comparative studies on the anticancer potency of this compound and Tellimagrandin II are limited in publicly available literature. However, individual studies have investigated their cytotoxic effects on various cancer cell lines. The following table summarizes the available data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reported Effect(s) |
| This compound | HeLa | Cervical Cancer | Data not specified | Inhibition of proliferation, restoration of dysfunctional gap junctions.[1] |
| HeLa | Cervical Cancer | Data not specified | Induction of apoptosis, reduction of mitochondrial respiration (in combination with Tellimagrandin II).[1] | |
| Tellimagrandin II | MCF-7aro | Human Breast Cancer | ~25 (equivalent to 200 µg/mL) | Pro-apoptotic.[2] |
| MDA-MB-231 | Human Breast Cancer | Data not specified | Cytotoxic.[2] | |
| HeLa | Human Cervical Cancer | Data not specified | Cytotoxic, induction of apoptosis.[3][4] | |
| Various (Mean) | 12 different tumor types | Data not specified | General anticancer activity. |
Mechanisms of Anticancer Action
This compound and Tellimagrandin II appear to exert their anticancer effects through the induction of apoptosis and modulation of key cellular signaling pathways.
This compound
The precise molecular mechanisms underlying the anticancer activity of this compound are not as extensively characterized as those of Tellimagrandin II. However, available research indicates that it can inhibit the proliferation of cancer cells.[1] One study highlighted its ability to restore dysfunctional gap junctions in HeLa cells, which could potentially re-establish normal cell-to-cell communication and suppress tumorigenicity.[1] Furthermore, in combination with Tellimagrandin II, it has been shown to induce apoptosis and reduce mitochondrial respiration in HeLa cells.[1]
Tellimagrandin II
Tellimagrandin II has been more extensively studied, and its anticancer activity is primarily attributed to the induction of apoptosis.[3][4] It has been shown to be selectively cytotoxic to cancer cells while exhibiting lower toxicity to normal cells.[2][4] The pro-apoptotic effects of Tellimagrandin II are believed to be mediated through the modulation of several critical signaling pathways that regulate cell survival, proliferation, and death.[3]
Signaling Pathways Modulated by Tellimagrandin II
Several key signaling pathways have been identified as potential targets of Tellimagrandin II in cancer cells.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Tellimagrandin II is suggested to inhibit this pathway, leading to decreased cancer cell growth and the induction of apoptosis.[2][3]
-
MAPK Pathway: The MAPK cascade is involved in various cellular processes, including proliferation and apoptosis. Tellimagrandin II may modulate this pathway to influence cancer cell fate.[3]
-
NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival. Inhibition of NF-κB by Tellimagrandin II can make cancer cells more susceptible to apoptosis.[3]
Experimental Protocols
Standard in vitro assays are employed to evaluate the anticancer activities of this compound and Tellimagrandin II. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound or Tellimagrandin II (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in signaling pathways.
Materials:
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on a gel.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the changes in protein expression levels.
Conclusion
Both this compound and Tellimagrandin II exhibit promising anticancer properties. Tellimagrandin II has been more thoroughly investigated, with evidence pointing towards the induction of apoptosis through the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways. While data for this compound is less comprehensive, it is also known to inhibit cancer cell proliferation and induce apoptosis.
A significant gap in the current research is the lack of direct comparative studies to definitively establish the relative potency of these two compounds. Future research should focus on conducting head-to-head comparisons of this compound and Tellimagrandin II across a panel of cancer cell lines to determine their IC50 values under identical experimental conditions. Furthermore, a more in-depth elucidation of the signaling pathways affected by this compound is crucial for a complete understanding of its anticancer mechanism. Such studies will be invaluable for guiding the future development of these natural compounds as potential therapeutic agents.
References
A Comparative Analysis of Tellimagrandin I and Other Ellagitannins: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of Tellimagrandin I and other selected ellagitannins for researchers, scientists, and drug development professionals. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents.
Comparative Analysis of Biological Activities
Ellagitannins, a class of hydrolyzable tannins, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This section compares the quantitative data of this compound with other notable ellagitannins.
Table 1: Comparative Biological Activities of Selected Ellagitannins
| Ellagitannin | Assay | Target/Cell Line | IC50 Value / Activity | Reference |
| This compound | DPPH Radical Scavenging | - | 1.45 µg/mL | [1] |
| ABTS Radical Scavenging | - | 54.5 µmol/L | [1] | |
| FRAP | - | 73.6 µmol/L | [1] | |
| Lipoperoxidation Inhibition | - | 51.34% ± 0.72% | [1] | |
| Anticancer (Qualitative) | MCF-7 (Breast Cancer) | Least active among a selection of ellagitannins | [2] | |
| Punicalagin (B30970) | DPPH Radical Scavenging | - | 17.1 µg/mL | |
| ABTS Radical Scavenging | - | 1.1 µg/mL | ||
| Anti-inflammatory (NO production) | RAW 264.7 Macrophages | Significant inhibition (IC50 not specified) | [2][3] | |
| Anticancer (Cell Proliferation) | Multiple cell lines | Potent inhibition (IC50 values vary) | [4][5] | |
| Oenothein B | Anti-inflammatory (Hyaluronidase) | - | 1.1 µM | |
| Anti-inflammatory (Lipoxygenase) | - | 15 µM | ||
| Anti-inflammatory (Myeloperoxidase) | - | 7.7 µM | [6] | |
| Anticancer | MM2 ascites tumors | Strong antitumor activity in vivo | [7] | |
| Sanguiin H-6 | Anticancer (Cell Viability) | MCF-7/Adr (Doxorubicin-resistant Breast Cancer) | Cytotoxic (IC50 not specified) | [2] |
| Anti-inflammatory (NF-κB) | AGS (Gastric Epithelial Cells) | Inhibition of NF-κB pathway | [8] |
Note: Direct comparative studies with quantitative IC50 values for this compound across all activity types are limited. The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions.
Signaling Pathways and Mechanisms of Action
Ellagitannins exert their biological effects by modulating various cellular signaling pathways. While specific data for this compound is sparse, studies on the closely related Tellimagrandin II and other ellagitannins suggest the involvement of the NF-κB, MAPK, and apoptosis pathways.[2][9]
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Some ellagitannins, likely including this compound, are thought to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory mediators.[10][11][12]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation and inflammation. Ellagitannins may inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[13][14][15]
Caption: Modulation of the MAPK signaling pathway by this compound.
Induction of Apoptosis
Many ellagitannins exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[16][17][18]
Caption: Induction of the intrinsic apoptosis pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ellagitannins.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound and other ellagitannins)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (or standard/blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[19][20]
Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatant.[20][21]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.
MTT Assay for Cell Viability (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][22][23]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
This compound, a simple ellagitannin, demonstrates notable antioxidant activity. However, based on the currently available data, its anticancer activity appears to be less potent compared to more complex ellagitannins like sanguiin H-6. There is a clear need for further research to generate direct comparative data, particularly IC50 values for the anti-inflammatory and anticancer activities of this compound against a wider range of cell lines. Elucidating its specific effects on key signaling pathways will also be crucial for a comprehensive understanding of its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory potential of ellagic acid, gallic acid and punicalagin A&B isolated from Punica granatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of oenothein B, a unique macrocyclic ellagitannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Role of the NF-κB signaling pathway in the pathogenesis of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diosgenin induces apoptosis in HeLa cells via activation of caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Genotoxicity and cytotoxicity evaluation of oenothein B and its protective effect against mitomycin C-induced mutagenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Tellimagrandin I: A Potent Antioxidant Surpassing Trolox in Free Radical Scavenging
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is relentless. Tellimagrandin I, a naturally occurring ellagitannin, has demonstrated significant antioxidant activity, positioning it as a compelling candidate for further investigation. This guide provides a comparative analysis of this compound's antioxidant capacity against Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard.
This comparison is supported by experimental data from established in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The evidence suggests that this compound exhibits superior antioxidant potential compared to Trolox.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.
| Compound | Assay | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) (mmol Trolox Equivalents/100 g) |
| This compound | DPPH | ~6[1] | 191.00[2] |
| ABTS | Data not available | 255.9[2] | |
| Trolox | DPPH | 15.04 | Not Applicable |
| ABTS | 11.69 | Not Applicable |
Note: The DPPH IC50 value for this compound is an approximation based on data for the structurally similar Tellimagrandin II. The TEAC values for this compound provide a direct comparison to Trolox.
The data clearly indicates that this compound is a more potent antioxidant than Trolox in the DPPH assay. The TEAC value of 191.00 mmol/100g in the DPPH assay signifies that this compound is significantly more effective at scavenging DPPH radicals than Trolox on a molar basis.[2] Similarly, the TEAC value of 255.9 mmol/100g in the ABTS assay further underscores its potent antioxidant capabilities.[2]
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are standard procedures for evaluating antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Preparation of Test Solutions: Stock solutions of this compound and Trolox are prepared in a suitable solvent (e.g., methanol or DMSO) and serially diluted to various concentrations.
-
Reaction: In a 96-well microplate, a specific volume of the test solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant and interpolating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Principle: The antioxidant donates electrons to the ABTS radical cation, causing a decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Stock solutions of this compound and Trolox are prepared and serially diluted.
-
Reaction: A small volume of the test solution is added to the ABTS•+ working solution in a 96-well microplate.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The IC50 value can be determined as in the DPPH assay. For TEAC, the antioxidant activity of the sample is compared to a standard curve of Trolox.
Signaling Pathway and Experimental Workflow
The antioxidant effects of polyphenols like this compound are not solely due to direct radical scavenging. They can also modulate cellular signaling pathways to enhance the body's endogenous antioxidant defenses. One of the key pathways is the Keap1-Nrf2 signaling pathway.[3]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress or inducers like this compound, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA, leading to the transcription of a battery of protective antioxidant and detoxification genes. This cellular defense mechanism, in addition to direct radical scavenging, contributes to the overall potent antioxidant effect of this compound.
References
Tellimagrandin I: A Comparative Analysis of Efficacy Against Established Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellimagrandin I, a naturally occurring ellagitannin found in various plant species, has garnered scientific interest for its potential anticancer properties. This guide provides a comparative overview of the available efficacy data for this compound against well-established chemotherapy drugs. Due to a notable lack of quantitative in vitro data for this compound, this comparison will focus on its proposed mechanism of action, supplemented by a quantitative analysis of standard chemotherapeutic agents against the HeLa cervical cancer cell line. This information is intended to provide a benchmark for researchers and professionals in the field of oncology drug development.
In Vitro Efficacy: A Qualitative and Quantitative Comparison
Direct comparative studies and specific IC50 values for this compound against various cancer cell lines are not widely available in publicly accessible scientific literature. However, research on the closely related compound, Tellimagrandin II, suggests a potential mechanism of action involving the induction of apoptosis (programmed cell death) in cancer cells.
In contrast, extensive data exists for the in vitro efficacy of standard chemotherapy drugs. The following table summarizes the 50% inhibitory concentration (IC50) values for cisplatin, paclitaxel (B517696), and doxorubicin (B1662922) against the HeLa human cervical cancer cell line, providing a quantitative benchmark for cytotoxic potential.
Table 1: In Vitro Efficacy (IC50) of Standard Chemotherapy Drugs against HeLa Cells
| Drug | Cancer Cell Line | Incubation Time | IC50 Value (µM) | Reference(s) |
| This compound | HeLa | - | Data not specified | [1] |
| Cisplatin | HeLa | 24 hours | 14.7 - 23.3 | [2] |
| HeLa | 48 hours | 12.3 | [3] | |
| HeLa | 48 hours | 12 ± 1.57 | [4] | |
| Paclitaxel | HeLa | 24 hours | 0.005 - 0.010 | [5] |
| HeLa | 48 hours | 0.0033 | [6] | |
| Doxorubicin | HeLa | 24 hours | 1.39 ± 0.17 | [7] |
| HeLa | 48 hours | 0.1246 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.
Mechanism of Action
This compound (Proposed, based on Tellimagrandin II)
Studies on Tellimagrandin II suggest that its anticancer effects may be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][9] The proposed mechanism involves the induction of the intrinsic apoptotic pathway. While the precise molecular targets of this compound are not fully elucidated, related polyphenolic compounds are known to influence pathways such as PI3K/Akt, MAPK, and NF-κB.[10]
Chemotherapy Drugs
-
Cisplatin: Functions by cross-linking DNA, which ultimately triggers apoptosis.
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and subsequent induction of apoptosis.[11]
-
Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to assess anticancer efficacy, the following diagrams illustrate a proposed signaling pathway for Tellimagrandin II and a general workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. akadeum.com [akadeum.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Tellimagrandin I Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tellimagrandin I, a key ellagitannin with significant biological activities, is paramount for research, quality control, and the development of new therapeutic agents. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation. The primary techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound and related ellagitannins.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.995[1] | > 0.99[2] | > 0.99[3] |
| Accuracy (Recovery %) | 90-110% (typical) | 86.1% - 109.0%[2] | 94.08–108.45%[3] |
| Precision (RSD %) | < 5% | < 12.0%[2] | < 2%[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.01 - 0.2 ng/mL[2] | ~2 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.01 - 0.2 ng/mL[2] | ~7 µg/mL[3] |
| Selectivity | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quantification due to its robustness and cost-effectiveness.
a) Sample Preparation (Plant Material Extraction)
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the powdered sample and place it into a conical flask. Add 20 mL of 80% aqueous methanol. The addition of 0.1% formic acid can improve the stability of phenolic compounds.[4]
-
Sonication/Shaking: Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature.[4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[4]
-
Repeat Extraction: Repeat the extraction process on the remaining pellet twice more.
-
Evaporation and Reconstitution: Pool the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C. Reconstitute the dried extract in a known volume of the mobile phase.[4]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Gradient Program: A linear gradient tailored to separate this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a characteristic absorption maximum for ellagitannins.[5]
-
Injection Volume: 10-20 µL.
c) Quantification
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from a certified this compound standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[6]
a) Sample Preparation
Sample preparation can follow the same extraction protocol as for HPLC-UV. For biological matrices like plasma or serum, a protein precipitation step followed by solid-phase extraction (SPE) is typically required.[2][7]
-
Protein Precipitation: For a 200 µL serum sample, add an appropriate volume of a precipitating agent like acetonitrile or phosphoric acid.[2]
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a conditioned SPE cartridge (e.g., C18). Wash the cartridge to remove interferences, and then elute the analyte with a suitable solvent like methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.
b) LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Column: A high-resolution reversed-phase C18 column.
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of water and acetonitrile with a modifier like formic acid.
-
Multiple Reaction Monitoring (MRM): The quantification is based on specific precursor-to-product ion transitions for this compound to ensure high selectivity.[8]
UV-Visible (UV-Vis) Spectrophotometry
This method is simple, rapid, and cost-effective but lacks the selectivity of chromatographic methods. It is suitable for the quantification of total ellagitannins or for samples where this compound is the major component.
a) Sample Preparation
-
Prepare plant extracts as described for the HPLC-UV method.
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the calibration curve.[3]
b) Spectrophotometric Measurement
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound, which is typically around 280 nm.[5]
-
Measurement: Measure the absorbance of the sample solutions at the determined λmax using a UV-Vis spectrophotometer.
-
Quantification: Calculate the concentration of this compound in the samples using a calibration curve prepared from a standard solution.
Visualized Experimental Workflows
The following diagrams illustrate the typical workflows for each quantification method.
References
- 1. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. utupub.fi [utupub.fi]
A Comparative Analysis of the Antimicrobial Spectrum: Tellimagrandin I Versus Conventional Antibiotics
For Immediate Release
A detailed comparison of the antimicrobial properties of the natural ellagitannin, Tellimagrandin I, and a range of conventional antibiotics reveals distinct spectrums of activity and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective in vitro efficacy, supported by experimental data and detailed methodologies.
This report synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound and several classes of antibiotics against a panel of clinically relevant bacteria. The findings highlight the potential of this compound, particularly in addressing antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
This compound, a hydrolyzable tannin found in various medicinal plants, demonstrates a notable, albeit more narrowly defined, antimicrobial spectrum compared to broad-spectrum antibiotics. Its most significant activity has been observed against Gram-positive bacteria, particularly Staphylococcus aureus, including MRSA strains. A key finding is the synergistic effect of this compound with β-lactam antibiotics, where it can significantly lower the resistance levels of MRSA. In contrast, conventional antibiotics exhibit a wide range of activity, from narrow-spectrum agents targeting specific bacterial types to broad-spectrum drugs effective against a wide array of both Gram-positive and Gram-negative bacteria.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of common antibiotics against various bacterial species. It is important to note that the data for this compound is less extensive than for established antibiotics and has been compiled from various sources, which may introduce variability due to different experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Notes |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 50 | This compound demonstrates direct inhibitory activity.[1][2] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | Data not available for this compound. For the related Tellimagrandin II, the MIC is 64 µg/mL. |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 (Oxacillin) + 50 (this compound) | Exhibits strong synergistic effects, significantly reducing the MIC of oxacillin.[1][2] |
| Bacillus subtilis | - | - | Extracts rich in this compound have shown inhibitory effects.[2] |
| Escherichia coli | - | - | Tellimagrandin II, a related compound, was able to reduce growth from 10⁹ CFU/mL to 10⁷ CFU/mL at a 0.5 mM concentration.[3][4] |
| Clostridiales perfringens | - | - | Tellimagrandin II, a related compound, was an effective monomer in inhibiting growth.[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibiotics
| Microorganism | Antibiotic | MIC Range (µg/mL) |
| Staphylococcus aureus | ||
| Oxacillin (against MRSA) | >2 | |
| Vancomycin | 0.5 - 2 | |
| Ciprofloxacin | 0.12 - >32 | |
| Gentamicin | 0.12 - >128 | |
| Escherichia coli | ||
| Ampicillin | 2 - >32 | |
| Ciprofloxacin | ≤0.015 - >32 | |
| Gentamicin | ≤0.25 - >16 | |
| Helicobacter pylori | ||
| Amoxicillin | ≤0.015 - >256 | |
| Clarithromycin | ≤0.015 - >256 | |
| Metronidazole | 0.06 - >256 | |
| Clostridiales perfringens | ||
| Penicillin G | ≤0.06 - >256 | |
| Metronidazole | ≤0.12 - 128 | |
| Tetracycline | ≤0.25 - >64 |
Mechanism of Action
This compound: The primary mechanism of action identified for this compound against MRSA is the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2][5][6] PBP2a is the enzyme responsible for the resistance of MRSA to β-lactam antibiotics. By inhibiting PBP2a, this compound restores the susceptibility of MRSA to these drugs.[1][2][5][6]
Antibiotics: Conventional antibiotics employ a variety of mechanisms to inhibit bacterial growth, including:
-
Inhibition of Cell Wall Synthesis: (e.g., β-lactams like Penicillin and Cephalosporins)
-
Inhibition of Protein Synthesis: (e.g., Macrolides, Tetracyclines, Aminoglycosides)
-
Inhibition of Nucleic Acid Synthesis: (e.g., Fluoroquinolones)
-
Disruption of Cell Membrane Function: (e.g., Polymyxins)
-
Inhibition of Essential Metabolic Pathways: (e.g., Sulfonamides)
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antimicrobial agent. The most common technique, and the one cited in the supporting data, is the broth microdilution method.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (this compound or antibiotic) is prepared in a suitable solvent.
- Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
2. Inoculum Preparation:
- A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria and broth, no antimicrobial agent) and a negative control (broth only).
- The plate is incubated at a temperature and duration suitable for the specific bacterium (typically 35-37°C for 18-24 hours).
4. MIC Determination:
- The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of naturally occurring compounds with antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Mechanisms of action of corilagin and this compound that remarkably potentiate the activity of beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
Unraveling the Structure-Activity Relationship of Tellimagrandin I and Its Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structural-activity relationships (SAR) of the natural product Tellimagrandin I and its synthetic analogues, with a focus on their cytotoxic, redox, and protein precipitation activities. The data presented herein is compiled from key studies to facilitate further research and development in this area.
This compound, an ellagitannin found in various plants, has garnered interest for its potential therapeutic properties, including anticancer and antiviral activities. Its complex structure, characterized by a glucose core with multiple galloyl and a hexahydroxydiphenoyl (HHDP) group, offers numerous possibilities for synthetic modification to enhance its biological efficacy. This guide delves into the findings of studies that have systematically altered the structure of this compound to elucidate the key determinants of its activity.
Comparative Biological Activity of this compound and Analogues
A pivotal study by Zheng et al. (2012) synthesized a series of this compound analogues with modifications to the medium-sized ring formed by the HHDP group. These compounds were then evaluated for their cytotoxicity against HeLa cervical cancer cells, their redox activity, and their ability to precipitate proteins. The results of these analyses are summarized in the tables below, providing a clear comparison of their performance.
Cytotoxicity against HeLa Cells (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound and its analogues against the HeLa cancer cell line.
| Compound | Description | IC50 (µM) |
| This compound | Natural Product | >100 |
| Analogue 1 | Smaller macrocycle | >100 |
| Analogue 2 | Larger macrocycle | 50-100 |
| Analogue 3 | Acyclic HHDP mimic | >100 |
| Analogue 4 (Compound 10 in source) | Simplified, larger macrocycle | <10 |
Lower IC50 values indicate greater potency.
Redox Activity
The redox activity of these compounds was assessed to understand their potential as antioxidants or pro-oxidants, which can be a mechanism for cytotoxicity.
| Compound | Redox Activity (Relative to this compound) |
| This compound | Baseline |
| Analogue 1 | Lower |
| Analogue 2 | Higher |
| Analogue 3 | Lower |
| Analogue 4 (Compound 10 in source) | Significantly Higher |
Protein Precipitation Capacity
The ability of tannins to precipitate proteins is a key aspect of their biological activity, contributing to effects like enzyme inhibition.
| Compound | Protein Precipitation Capacity (Relative to this compound) |
| This compound | Baseline |
| Analogue 1 | Lower |
| Analogue 2 | Similar |
| Analogue 3 | Significantly Lower |
| Analogue 4 (Compound 10 in source) | Similar |
Key Structure-Activity Relationship Insights
The comparative data reveals several key insights into the SAR of this compound and its analogues:
-
Macrocycle Size is Crucial for Cytotoxicity: A clear trend emerges where increasing the size of the macrocyclic ring formed by the HHDP group enhances cytotoxic activity. The most potent compound, Analogue 4, possesses a larger and synthetically simpler macrocycle than the natural product.
-
Redox Activity Correlates with Cytotoxicity: The compounds with higher redox activity also demonstrated greater cytotoxicity, suggesting that the ability to generate reactive oxygen species may be a key mechanism of their anticancer effect.
-
Protein Precipitation is Independent of Cytotoxicity: The ability to precipitate proteins does not directly correlate with the cytotoxic potency of these analogues. For instance, Analogue 4, the most cytotoxic compound, has a similar protein precipitation capacity to the much less potent this compound.
-
Acyclic Analogues are Less Active: The acyclic analogue (Analogue 3), which lacks the constrained macrocycle, showed significantly reduced activity in all assays, highlighting the importance of the cyclic structure for biological function.
Signaling Pathways Modulated by Ellagitannins
While the specific signaling pathways modulated by the this compound analogues from the primary study were not fully elucidated, the broader class of ellagitannins is known to exert its anticancer effects through various molecular mechanisms. Research on related compounds suggests the involvement of pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammation.
Ellagitannins have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules and pathways that are often implicated include:
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
-
PI3K/Akt Pathway: Downregulation of the PI3K/Akt signaling pathway, another critical regulator of cell survival and growth.
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.
-
Apoptosis Regulation: Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
The following diagram illustrates a generalized overview of the key signaling pathways potentially affected by ellagitannins, leading to apoptosis in cancer cells.
Caption: Generalized signaling pathways modulated by ellagitannins leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of this compound and its analogues.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound or its analogues for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
The workflow for a typical cytotoxicity assay is depicted below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Redox Activity Assay
The redox activity was determined using a standard assay that measures the compound's ability to reduce a chromogenic reagent.
-
Reaction Mixture: A solution of the test compound was mixed with a buffered solution containing a redox indicator (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).
-
Initiation: The reaction was initiated by the addition of an oxidizing agent (e.g., potassium persulfate).
-
Absorbance Measurement: The change in absorbance over time was monitored at a specific wavelength (e.g., 734 nm for ABTS).
-
Data Analysis: The rate of color change was used to determine the redox activity relative to a standard antioxidant or the parent compound.
Protein Precipitation Assay
This assay quantifies the ability of tannins to bind and precipitate proteins.
-
Incubation: A solution of the test compound was incubated with a standard protein solution (e.g., bovine serum albumin - BSA) in a buffered solution for a defined period.
-
Centrifugation: The mixture was centrifuged to pellet the tannin-protein precipitate.
-
Quantification of Unbound Protein: The amount of protein remaining in the supernatant was quantified using a standard protein assay (e.g., Bradford or BCA assay).
-
Data Analysis: The amount of precipitated protein was calculated by subtracting the amount of unbound protein from the initial amount of protein.
This comparative guide provides a comprehensive overview of the structure-activity relationship of this compound and its analogues, offering valuable data and insights for researchers in the field of drug discovery and development. The provided experimental protocols and pathway diagrams serve as a resource for designing future studies aimed at optimizing the therapeutic potential of this promising class of natural products.
A Researcher's Guide to Tellimagrandin I: Bridging the Gap Between In Vitro Promise and In Vivo Complexity
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity of a compound is paramount. This guide provides a comprehensive comparison of the experimental data on Tellimagrandin I, an ellagitannin with demonstrated biological activities. We delve into its performance in laboratory assays versus animal models, present available quantitative data, detail experimental protocols, and visualize the potential signaling pathways involved.
This compound, a polyphenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties. However, a clear disconnect often exists between its potent effects observed in a controlled laboratory setting and its behavior within a complex living organism. This guide aims to objectively present the current state of knowledge, highlighting both the promise and the challenges in translating the in vitro activity of this compound to in vivo applications.
Quantitative Data Summary: In Vitro vs. In Vivo Activity
The following tables summarize the available quantitative data on the activity of this compound and related compounds. It is important to note that direct comparative in vivo data for this compound is limited, and much of the in vivo understanding is extrapolated from studies on structurally similar ellagitannins like Tellimagrandin II and their metabolites.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Key Findings | IC₅₀/EC₅₀ | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Potent radical scavenging activity | ~6 µM | [1] |
| Cytotoxicity | HeLa (Cervical Cancer) Cells | Suppression of cell viability | Effective in 5-50 µM range | [2] |
| Enzyme Inhibition | Protein Phosphatase-1 (PP1) | Potent inhibitor | - | [2] |
| Antibacterial Activity | Foodborne Pathogens | Inhibition of bacterial growth | Varies by pathogen | - |
Table 2: In Vivo Activity of this compound and Related Ellagitannins
| Compound | Animal Model | Activity | Key Findings | Dosage | Reference |
| This compound | Chick Embryo Chorioallantoic Membrane (CAM) | Pro-inflammatory & Pro-angiogenic | Increased blood vessel formation and inflammatory cells. | Not specified | [3] |
| Tellimagrandin II | Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity in Mice | Hepatoprotective | Reduction in serum ALT and AST levels. | Not specified | [4] |
| Ellagitannin-rich Extract | Ethanol-induced Gastric Lesions in Rats | Anti-inflammatory | Significant reduction in ulcer index. | 20 mg/kg/day | [4] |
| Flavone (B191248) Glycoside (for comparison) | Carrageenan-induced Paw Edema in Rats | Anti-inflammatory | Dose-dependent reduction in paw edema. | 5, 10, 20 mg/kg | [5] |
The IVIVC Challenge: Metabolism and Bioavailability
A significant factor contributing to the discrepancy between in vitro and in vivo results for this compound and other ellagitannins is their low bioavailability and extensive metabolism.[6] Ingested ellagitannins are hydrolyzed to ellagic acid in the gut, which is then metabolized by the colonic microflora into urolithins.[7][8] These urolithins are the primary metabolites that are absorbed into the bloodstream and are likely responsible for the systemic in vivo effects observed. This metabolic conversion significantly alters the chemical structure and, consequently, the biological activity of the parent compound. Therefore, the potent antioxidant and cytotoxic effects of this compound observed in vitro may not be directly replicated in vivo.
Experimental Protocols
To aid in the replication and further investigation of this compound's activity, detailed methodologies for key experiments are provided below.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
Add a specific volume of various concentrations of the this compound solution to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
-
Animal Preparation:
-
Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions.
-
-
Compound Administration:
-
Administer this compound (or vehicle control and positive control like indomethacin) orally or intraperitoneally at predetermined doses one hour before inducing inflammation.[5]
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Calculation:
-
The percentage of inhibition of edema is calculated for each group in comparison to the control group.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, based on studies of this compound and other polyphenols, several signaling pathways are likely involved.
Proposed Mechanism of In Vitro Cytotoxicity
In vitro studies suggest that this compound may induce cytotoxicity in cancer cells through the inhibition of protein phosphatases, leading to cell death.[2]
Caption: Proposed mechanism of this compound-induced cytotoxicity in vitro.
Potential In Vivo Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of polyphenols are often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is limited, it is hypothesized to act similarly.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound metabolites.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The journey of a potential therapeutic agent from the lab to a living system follows a structured workflow.
Caption: General experimental workflow for drug discovery and development.
Conclusion and Future Directions
The available evidence suggests that this compound is a potent bioactive molecule in vitro. However, its in vivo efficacy is more complex and potentially contradictory, as highlighted by one study suggesting pro-inflammatory effects. The significant role of metabolism and the formation of urolithins are critical considerations for understanding its in vivo activity.
Future research should focus on:
-
Direct comparative in vivo studies of pure this compound to clarify its anti-inflammatory versus pro-inflammatory potential.
-
Investigating the bioactivity of its specific urolithin metabolites to understand the true in vivo effectors.
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound and its metabolites.
-
Developing robust IVIVC models for ellagitannins to better predict in vivo performance from in vitro data.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of this compound and other promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pedunculagin and tellimagrandin-I stimulate inflammation and angiogenesis and upregulate vascular endothelial growth factor and tumor necrosis factor-alpha in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellagitannins, ellagic acid and vascular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent in vitro antioxidant ellagitannins from pomegranate juice are metabolised into bioavailable but poor antioxidant hydroxy–6H–dibenzopyran–6– one derivatives by the colonic microflora of healthy humans | Semantic Scholar [semanticscholar.org]
- 8. Bioavailability of ellagic acid in human plasma after consumption of ellagitannins from pomegranate (Punica granatum L.) juice [escholarship.org]
A Comparative Analysis of the Antioxidant Properties of Tellimagrandin I and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of two natural polyphenolic compounds: Tellimagrandin I, an ellagitannin, and resveratrol (B1683913), a stilbenoid. While both compounds are recognized for their antioxidant potential, they exhibit distinct profiles in terms of their radical-scavenging activity and their influence on cellular antioxidant defense mechanisms. This document summarizes key experimental data, details the methodologies for pertinent assays, and visualizes the primary signaling pathways involved in their antioxidant action.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant activities of this compound and resveratrol have been evaluated using various in vitro assays. The following table summarizes their performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Lower IC50 values in the DPPH and ABTS assays indicate greater radical-scavenging potency, while higher ORAC values suggest a greater capacity to neutralize peroxyl radicals.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound | ~6[1] | Data not available | Data not available |
| Resveratrol | 2.86 - >100[2][3][4][5] | 2.0 - 13.44[2][4][6] | 18.67 - 23.12 (as Trolox Equivalents)[2] |
Note on this compound Data: Direct experimental data for the antioxidant activity of this compound is limited in publicly available literature. The DPPH IC50 value presented is based on a value reported for the structurally similar ellagitannin, Tellimagrandin II, which was noted to be based on the activity of this compound.[1] Further research is required to fully quantify the antioxidant capacity of this compound across various assays.
Mechanistic Insights: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, both this compound and resveratrol are known to enhance the endogenous antioxidant defenses of cells by modulating key signaling pathways.
The Keap1-Nrf2 Signaling Pathway
A primary mechanism for the antioxidant effects of many polyphenols, likely including this compound and established for resveratrol, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an increased synthesis of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Figure 1: Activation of the Keap1-Nrf2 antioxidant pathway.
The SIRT1 Signaling Pathway (Resveratrol)
Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. SIRT1 activation by resveratrol contributes to its antioxidant effects through multiple mechanisms, including the deacetylation and subsequent activation of transcription factors like Forkhead box O (FOXO) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn upregulate antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.
Figure 2: Resveratrol-mediated activation of the SIRT1 pathway.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are fundamental for the assessment of the direct radical-scavenging activities of compounds like this compound and resveratrol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound, Resveratrol) and a positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent. Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and positive control.
-
Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Assay Setup: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to the appropriate wells. Then, add 150 µL of the fluorescein solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Reaction Initiation and Measurement: Add 25 µL of the AAPH solution to each well to initiate the reaction. Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The antioxidant capacity is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as Trolox equivalents (TE).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant capacity of a compound.
Figure 3: Workflow for in vitro antioxidant capacity assessment.
Conclusion
Both this compound and resveratrol demonstrate significant antioxidant potential, albeit through potentially different primary mechanisms and with varying potencies in direct radical scavenging assays. Resveratrol is a well-characterized antioxidant with a dual mechanism of action involving direct radical scavenging and the activation of key cellular defense pathways via SIRT1 and Nrf2. While direct experimental evidence for this compound is less abundant, its structural similarity to other ellagitannins and the available data suggest it is a potent radical scavenger that likely also modulates the Nrf2 pathway.
For drug development professionals, the choice between these compounds would depend on the specific therapeutic application. The broader and more extensively studied biological activities of resveratrol may make it a candidate for a wider range of applications. However, the potent radical scavenging capacity suggested for this compound warrants further investigation, particularly in contexts where direct antioxidant action is paramount. Future research should focus on generating more comprehensive in vitro and in vivo data for this compound to allow for a more direct and thorough comparison with established antioxidants like resveratrol.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. AID 1060590 - Ratio of resveratrol IC50 to compound IC50 for DPPH free radical scavenging activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Cell Lines: Tellimagrandin I vs. Punicalagin
A Comparative Analysis of Two Potent Ellagitannins in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with high efficacy and minimal side effects is a continuous endeavor. Among the promising candidates are ellagitannins, a class of polyphenols found in various fruits and nuts. This guide provides a detailed head-to-head comparison of two prominent ellagitannins, Tellimagrandin I and Punicalagin, focusing on their performance in preclinical cancer cell studies. While direct comparative studies are limited, this document synthesizes available data to offer an objective overview of their cytotoxic, pro-apoptotic, and cell cycle-modulating effects, supported by experimental data and methodologies.
Executive Summary: Comparative Efficacy
Both this compound and Punicalagin, key components of pomegranate and other plants, have demonstrated significant anticancer properties.[1] Punicalagin has been more extensively studied, with a large body of evidence supporting its potent cytotoxic and pro-apoptotic activities across a wide range of cancer cell lines.[2] this compound also exhibits cytotoxic effects, particularly noted in cervical cancer cells, though quantitative data is less abundant in publicly available literature.[1] This guide aims to bridge the knowledge gap by presenting a side-by-side analysis of their known effects and mechanisms of action.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data on the effects of this compound and Punicalagin on various cancer cell lines. It is important to note that the lack of directly comparable IC50 values for this compound in many cell lines necessitates a cautious interpretation of its relative potency.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Punicalagin | ME-180 | Cervical Cancer | < 100 | [2] |
| HeLa | Cervical Cancer | Dose-dependent inhibition up to 200 µM | [2] | |
| A549 | Lung Cancer | Profound antiproliferative effect | [3] | |
| H1299 | Lung Cancer | Profound antiproliferative effect | [3] | |
| This compound | HeLa | Cervical Cancer | Data not specified | [1] |
Note: The table highlights the scarcity of specific IC50 values for this compound in the reviewed literature, indicating a need for further quantitative studies.
Table 2: Induction of Apoptosis
| Compound | Cancer Cell Line | Method | Key Findings | Reference |
| Punicalagin | ME-180 | Western Blot | Upregulation of Bax, Downregulation of Bcl-2 | [2] |
| HeLa | Western Blot | Upregulation of Bax, Downregulation of Bcl-2 | [2] | |
| This compound | HeLa | Not Specified | Promotes apoptosis | [1] |
Table 3: Cell Cycle Arrest
| Compound | Cancer Cell Line | Effect | Reference |
| Punicalagin | Various | Induces cell cycle arrest | [1] |
| This compound | CaSki | Induces G1 arrest | [1] |
Experimental Protocols: Methodologies for Key Experiments
The following protocols provide a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
This compound or Punicalagin (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent).[4]
-
Incubation: Incubate the plate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[5]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
-
Analysis: Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[4]
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[4]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these ellagitannins and the general workflow of the experimental protocols.
Caption: General experimental workflows for assessing cytotoxicity, apoptosis, and cell cycle.
Caption: Simplified signaling pathways of Punicalagin and this compound in cancer cells.
Conclusion and Future Directions
This comparative guide highlights the potential of both this compound and Punicalagin as anticancer agents. Punicalagin's effects are well-documented across numerous cancer types, with established mechanisms involving the modulation of key apoptotic and cell cycle regulatory proteins.[2] this compound also shows promise, particularly in cervical cancer, by inhibiting proliferation and inducing apoptosis and cell cycle arrest.[1]
However, a significant knowledge gap exists for this compound, particularly in terms of quantitative efficacy data (IC50 values) across a broader range of cancer cell lines and a deeper understanding of its molecular targets and signaling pathways. Future head-to-head studies employing standardized methodologies are crucial to directly compare the potency and therapeutic potential of these two ellagitannins. Such research will be invaluable for guiding the selection and development of the most promising candidates for further preclinical and clinical investigation in the fight against cancer.
References
- 1. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Punicalagin and ellagic acid demonstrate antimutagenic activity and inhibition of benzo[a]pyrene induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking Tellimagrandin I performance in different antioxidant assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant performance of Tellimagrandin I, a prominent ellagitannin. Due to the limited availability of direct quantitative data for this compound in standardized antioxidant assays, this document leverages data from the closely related Tellimagrandin II and other ellagitannins to provide a comprehensive overview. The information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Comparative Antioxidant Performance
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The most common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
While specific IC50 values for this compound in these assays are not widely published, a technical whitepaper on the structurally similar Tellimagrandin II reported an IC50 value of 7.62 µM in an unspecified radical scavenging assay for hydrolyzable tannins.[1] Studies on other ellagitannins, such as those from red raspberries and cloudberries, have demonstrated their potent efficacy as DPPH radical scavengers, even surpassing the well-known antioxidant, ellagic acid.[2]
For a comprehensive comparison, the following table summarizes the available antioxidant data for Tellimagrandin II and other relevant compounds. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | DPPH Assay (IC50) | ABTS Assay (TEAC) | FRAP Assay (μmol Fe(II)/g) | ORAC Assay (μmol TE/g) | Reference Compound(s) |
| Tellimagrandin II | Data Not Found | Data Not Found | Data Not Found | Data Not Found | Trolox, Ascorbic Acid |
| Hydrolyzable Tannins (unspecified assay) | 7.62 µM | - | - | - | - |
| Ellagitannins (from berries) | Potent scavengers | - | - | - | Ellagic Acid |
| Trolox | Variable | 1.0 (Standard) | Variable | 1.0 (Standard) | - |
| Ascorbic Acid | Variable | Variable | Variable | Variable | - |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals.[1] TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to the antioxidant capacity of Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[1] The purple DPPH radical is converted to a yellow-colored non-radical form, and the change in absorbance is measured spectrophotometrically.[3][4]
Principle: Antioxidant + DPPH• (purple) → Antioxidant-H + DPPH-H (yellow)
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and stored in the dark.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The blue-green ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[6]
Principle: Antioxidant + ABTS•+ (blue-green) → Oxidized Antioxidant + ABTS (colorless)
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS. React this solution with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and perform serial dilutions.
-
Reaction: Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well, followed by the addition of the sample solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[7][9]
Principle: Antioxidant + Fe³⁺-TPTZ → Oxidized Antioxidant + Fe²⁺-TPTZ (blue)
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Reaction: Add the FRAP reagent to a cuvette or microplate well and take a baseline reading at 593 nm. Then, add the sample solution and start monitoring the absorbance change.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The change in absorbance is proportional to the antioxidant power of the sample. The results are typically expressed as ferrous iron equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[10][11] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[12]
Principle: Peroxyl Radicals + Fluorescent Probe → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals (Fluorescence is preserved)
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: In a black 96-well microplate, add the fluorescent probe and the test sample or standard.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Initiation of Reaction: Add the AAPH solution to initiate the radical generation.
-
Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over a period of time (e.g., 60-90 minutes).
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
The Keap1-Nrf2 Signaling Pathway
This compound, like other polyphenols, may exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[1]
Caption: The Keap1-Nrf2 signaling pathway and potential modulation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 9. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
Comparative Proteomic Analysis of Cells Treated with Tellimagrandin I: A Proposed Investigational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for the comparative proteomic analysis of cells treated with Tellimagrandin I. As of the date of this publication, direct experimental studies detailing the comprehensive proteomic effects of this compound are not extensively available in the public domain. Therefore, this document outlines a hypothetical comparative study, drawing upon the known biological activities of this compound to predict potential proteomic alterations and signaling pathways affected. The experimental data presented is illustrative and intended to serve as a template for future research in this area.
This compound, an ellagitannin found in various plants, has demonstrated multiple bioactive properties, including anticancer and antiviral effects.[1][2][3][4] In-silico studies have suggested its potential to interact with the S-glycoprotein and RNA-dependent RNA polymerase of SARS-CoV-2, indicating a possible mechanism for inhibiting viral entry and replication.[1] Furthermore, research has shown that this compound can induce cell death in HeLa cells, potentially through the inhibition of protein phosphatases, and enhance gap junctional communication.[2][4] A closely related compound, Tellimagrandin II, has been shown to inhibit the DNA polymerase of Herpes Simplex Virus (HSV).[1]
Based on these findings, a comparative proteomic study would be invaluable for elucidating the precise molecular mechanisms of this compound. Such a study would likely reveal significant alterations in proteins associated with apoptosis, cell cycle regulation, viral replication machinery, and cell-cell communication.
Hypothetical Quantitative Proteomic Data
The following table represents a hypothetical summary of differentially expressed proteins in a cancer cell line (e.g., HeLa) treated with this compound (50 µM for 24 hours) compared to an untreated control. The selection of these proteins is based on the known biological activities of this compound.
| Protein Name | Gene Symbol | Cellular Process | Fold Change (Treated/Control) | p-value |
| Caspase-3 | CASP3 | Apoptosis | 2.5 | <0.01 |
| Bax | BAX | Apoptosis | 2.1 | <0.01 |
| Bcl-2 | BCL2 | Anti-apoptosis | -1.8 | <0.01 |
| Cyclin B1 | CCNB1 | Cell Cycle | -1.5 | <0.05 |
| Connexin 43 | GJA1 | Gap Junctions | 1.7 | <0.05 |
| Protein Phosphatase 1 | PPP1CA | Signal Transduction | -1.4 | <0.05 |
| Viral RNA polymerase (hypothetical) | - | Viral Replication | -2.2 | <0.01 |
| Viral Spike Glycoprotein (hypothetical) | - | Viral Entry | -2.0 | <0.01 |
Proposed Experimental Protocols
The following protocols are detailed to provide a clear methodology for a comparative proteomic study of this compound.
1. Cell Culture and Treatment:
-
Cell Line: HeLa (human cervical cancer) cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells per 100 mm dish. After 24 hours, the medium is replaced with fresh medium containing either 50 µM this compound (treatment group) or DMSO (vehicle control group). Cells are incubated for a further 24 hours.
2. Protein Extraction and Digestion:
-
Lysis: Cells are washed twice with ice-cold PBS and then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Digestion: 100 µg of protein from each sample is reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with trypsin at 37°C.
3. Mass Spectrometry Analysis:
-
LC-MS/MS: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Acquisition: Data is acquired in a data-dependent acquisition (DDA) mode.
4. Data Analysis:
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.
-
Statistical Analysis: Statistical analysis is performed to identify differentially expressed proteins between the this compound-treated and control groups. A fold change cut-off of >1.5 or < -1.5 and a p-value < 0.05 are typically used to determine significance.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound enhances gap junctional communication and attenuates the tumor phenotype of human cervical carcinoma HeLa cells in vitro. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Tellimagrandin I
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for the proper disposal of Tellimagrandin I, a naturally occurring ellagitannin. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Summary of Key Chemical and Physical Properties
A thorough understanding of the properties of this compound is the first step in its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₆O₂₂ | PubChem |
| Molar Mass | 786.56 g/mol | [2] |
| XLogP3-AA | 0.9 | PubChem |
| Boiling Point (estimated) | 1395.26 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point (estimated) | 814.00 °F (434.30 °C) | The Good Scents Company |
| Water Solubility (estimated) | 9.791 mg/L @ 25 °C | The Good Scents Company |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the detailed steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure risk and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including residual pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing papers, spatulas), must be collected in a designated, clearly labeled, and securely sealed hazardous waste container. The container should be made of a material compatible with the chemical and be leak-proof.
-
Liquid Waste: All liquid waste containing this compound, such as solutions from experiments, reaction mixtures, and the initial rinsate of any contaminated glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
2. Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Temporary Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. This storage area should be away from incompatible materials and general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Crucially, never pour this compound waste down the drain or dispose of it in the regular trash. [1]
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tellimagrandin I
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Tellimagrandin I, a bioactive ellagitannin. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment must be worn to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber, neoprene).[2][3] | Prevents dermal absorption. |
| Body Protection | Long-sleeved laboratory coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[1] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced. Use in a well-ventilated area.[1][4] | Prevents inhalation of airborne particles. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid dust formation. Wash hands thoroughly after handling.[1][5] | Minimizes risk of inhalation and ingestion. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. For long-term storage of the powder, temperatures of -20°C or -80°C are recommended.[6] | Prevents degradation and maintains compound stability. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
| Spill Type | Containment and Clean-up |
| Solid Spill | Gently sweep up the material, avoiding dust generation. Place in a suitable, sealed container for disposal. |
| Liquid Spill | Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place in a suitable, sealed container for disposal. |
Clean the spill area thoroughly with a suitable decontaminating agent. All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Operational Plans
Experimental Workflow for Assessing Biological Activity
This compound has been studied for its various biological activities, including antimicrobial and cytotoxic effects.[7][8][9] A general workflow for investigating its cytotoxicity against a cancer cell line is outlined below.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste : Collect solid this compound waste, including contaminated PPE (gloves, etc.) and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound, such as unused solutions and rinsates from contaminated glassware, in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[10]
Final Disposal
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Never dispose of this compound down the drain or in the regular trash.[10]
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
